Binimetinib-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H15BrF2N4O3 |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
6-(4-bromo-2-fluoroanilino)-7-fluoro-3-methyl-N-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C17H15BrF2N4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)/i4D2,5D2 |
InChI Key |
ACWZRVQXLIRSDF-CQOLUAMGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Binimetinib-d4: A Technical Guide
Introduction
This technical guide provides an in-depth exploration of the mechanism of action of Binimetinib-d4. Currently, this compound is primarily utilized as a stable isotope-labeled internal standard for the quantitative analysis of Binimetinib in pharmacokinetic studies. There is a lack of publicly available data on its use as a therapeutic agent. Therefore, this guide will focus on the well-established mechanism of its non-deuterated counterpart, Binimetinib, and subsequently discuss the potential implications of deuteration on its pharmacological profile based on the principles of the kinetic isotope effect.
Core Mechanism of Action: Inhibition of the MAPK/ERK Pathway
Binimetinib is a potent, selective, and reversible inhibitor of the mitogen-activated protein kinase (MAPK) kinases 1 and 2 (MEK1 and MEK2).[1][2][3][4] These kinases are critical components of the RAS/RAF/MEK/ERK signaling pathway, a central cascade that regulates cellular processes such as proliferation, differentiation, survival, and angiogenesis.[3][5]
In many cancers, particularly melanoma with BRAF V600E or V600K mutations, this pathway is constitutively activated, leading to uncontrolled cell growth.[6][7][8] Binimetinib exerts its anti-tumor activity by binding to and inhibiting the kinase activity of MEK1 and MEK2.[8] This inhibition prevents the phosphorylation and subsequent activation of the downstream effector proteins, extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2).[1][9] The blockade of ERK phosphorylation halts the signaling cascade, ultimately leading to an inhibition of tumor cell proliferation and induction of apoptosis.[1][10] Binimetinib is an ATP-uncompetitive inhibitor, meaning it does not compete with ATP for binding to the kinase.[11][12]
The targeted nature of Binimetinib makes it particularly effective in tumors with a hyperactivated MAPK/ERK pathway. It is often used in combination with BRAF inhibitors, such as Encorafenib, to achieve a more comprehensive blockade of this signaling pathway, which can lead to improved patient outcomes and delayed development of resistance.[2][13][14]
Signaling Pathway Diagram
References
- 1. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oncodaily.com [oncodaily.com]
- 3. Binimetinib - Wikipedia [en.wikipedia.org]
- 4. va.gov [va.gov]
- 5. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mesoscale.com [mesoscale.com]
- 7. The Enhanced In Vivo Activity of the Combination of a MEK and a PI3K Inhibitor Correlates with [18F]-FLT PET in Human Colorectal Cancer Xenograft Tumour-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. altmeyers.org [altmeyers.org]
- 9. Binimetinib inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Cell Proliferation Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. DRUGDOCS | Binimetinib [drugdocs.com]
Binimetinib-d4 chemical structure and properties
An In-depth Technical Guide to Binimetinib-d4: Chemical Structure, Properties, and Applications
Introduction
This compound is the deuterated analogue of Binimetinib, a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1][2] Binimetinib itself is a crucial component of targeted cancer therapy, approved for use in combination with encorafenib (B612206) for the treatment of unresectable or metastatic melanoma with specific BRAF mutations.[1][2][3] The introduction of deuterium (B1214612) atoms in the Binimetinib structure makes this compound an invaluable tool in pharmaceutical research, particularly in pharmacokinetic (PK) and metabolic studies, where it often serves as an internal standard for quantitative bioanalysis.[4] This guide provides a detailed overview of the chemical structure, properties, and common applications of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is structurally identical to Binimetinib, with the exception of four hydrogen atoms on the N-(2-hydroxyethoxy) side chain being replaced by deuterium atoms.[5] This isotopic substitution results in a higher molecular weight compared to the parent compound.
The chemical properties of this compound and its non-deuterated counterpart, Binimetinib, are summarized in the table below for easy comparison.
| Property | This compound | Binimetinib |
| IUPAC Name | 5-[(4-Bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy-d4)-1-methyl-1H-benzimidazole-6-carboxamide[5] | 5-[(4-Bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide[2][3][6] |
| Molecular Formula | C₁₇H₁₁D₄BrF₂N₄O₃[5] | C₁₇H₁₅BrF₂N₄O₃[1][6][7] |
| Molecular Weight | 445.25 g/mol [5] | 441.23 g/mol [2][7] |
| CAS Number | Not Available[5] | 606143-89-9[1][7] |
| Appearance | - | White to slightly yellow powder[3] |
| Aqueous Solubility | - | Slightly soluble at pH 1, very slightly soluble at pH 2, and practically insoluble at pH 4.5 and higher[3] |
| Protein Binding | - | 97% bound to human plasma proteins[8] |
Mechanism of Action: Inhibition of the MAPK/ERK Pathway
Binimetinib is a non-ATP competitive inhibitor of MEK1 and MEK2.[1][2] These kinases are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[2] By inhibiting MEK1/2, Binimetinib prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor growth.[1][3] As an isotopic analogue, this compound is expected to exhibit the same mechanism of action.
References
- 1. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Binimetinib - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. Binimetinib | CAS No- 606143-89-9 | Simson Pharma Limited [simsonpharma.com]
- 7. Binimetinib ≥98% (HPLC) | 606143-89-9 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Synthesis and Characterization of Binimetinib-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Binimetinib-d4, a deuterated isotopologue of the MEK inhibitor Binimetinib. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualizations of key pathways and workflows.
Introduction
Binimetinib is a potent and selective inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway is frequently hyperactivated in various cancers, making it a critical target for therapeutic intervention.[2][4][5] Binimetinib is approved for the treatment of certain types of melanoma.[6][7] The synthesis of deuterated analogs of small molecule drugs, such as this compound, is a valuable tool in pharmaceutical research.[8][9][10] Deuterated compounds can exhibit altered metabolic profiles, potentially leading to improved pharmacokinetic properties.[8][9][10] this compound, with the molecular formula C₁₇H₁₁D₄BrF₂N₄O₃ and a molecular weight of 445.25, is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to accurately quantify Binimetinib in biological samples.[11][12]
Synthesis of this compound
The synthesis of this compound involves the introduction of four deuterium (B1214612) atoms into the Binimetinib molecule. Based on the available information for Binimetinib synthesis, a plausible route for the preparation of this compound is outlined below. The deuteration is strategically introduced on the ethoxy group of the hydroxamic acid ester moiety.
A potential synthetic route starts with a deuterated building block, specifically 2,2,3,3-tetradeuterio-1,4-dioxane, which can be opened to form a deuterated diol. This diol can then be converted to a deuterated hydroxylamine (B1172632) derivative, which is subsequently coupled with a carboxylic acid precursor of Binimetinib.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of O-(2-hydroxyethoxy-d4)amine
A detailed, multi-step synthesis would be required to produce this deuterated intermediate. A possible approach involves the deuteration of a suitable precursor, such as 2-chloroethanol, using a deuterium source like deuterium gas (D₂) with a catalyst or through reduction of a corresponding ester with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). The resulting deuterated alcohol would then be converted to the corresponding hydroxylamine derivative.
Step 2: Coupling Reaction
The final step involves the coupling of the deuterated hydroxylamine intermediate with the carboxylic acid precursor of Binimetinib (5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid).
-
To a solution of 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) is added a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
The mixture is stirred at room temperature for 15 minutes.
-
O-(2-hydroxyethoxy-d4)amine (1.1 eq) is added, and the reaction mixture is stirred at room temperature for 12-18 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The absence of signals corresponding to the four protons on the ethoxy group in the ¹H NMR spectrum and the altered splitting patterns in the ¹³C NMR spectrum would confirm the successful deuteration.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming the incorporation of four deuterium atoms. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (445.25 g/mol ). Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which will differ from that of non-deuterated Binimetinib due to the presence of deuterium.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the chemical purity of the synthesized this compound. A validated HPLC method can separate the final product from any starting materials, byproducts, or other impurities.
Quantitative Data Summary
| Parameter | Specification | Method |
| Chemical Identity | Conforms to the structure of 5-[(4-Bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy-d4)-1-methyl-1H-benzimidazole-6-carboxamide | ¹H NMR, ¹³C NMR, HRMS |
| Molecular Formula | C₁₇H₁₁D₄BrF₂N₄O₃ | HRMS |
| Molecular Weight | 445.25 g/mol | HRMS |
| Chemical Purity | ≥ 98% | HPLC |
| Isotopic Purity | ≥ 98% Deuterium Incorporation | Mass Spectrometry |
Mechanism of Action: Inhibition of the MEK-ERK Signaling Pathway
Binimetinib functions as a reversible, non-competitive inhibitor of MEK1 and MEK2.[1][3] These kinases are central components of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[2][5][6] In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[2][13] By inhibiting MEK1/2, Binimetinib prevents the phosphorylation and activation of downstream effector proteins, primarily ERK1 and ERK2.[1][2] This blockade of ERK signaling leads to an inhibition of tumor cell proliferation and survival.[1][2]
Figure 1. Simplified diagram of the MEK-ERK signaling pathway and the inhibitory action of Binimetinib.
Experimental Workflow: Synthesis and Characterization
The overall workflow for the synthesis and characterization of this compound is a systematic process ensuring the final product meets the required quality standards.
Figure 2. General experimental workflow for the synthesis and characterization of this compound.
Bioanalytical Application Workflow
This compound is a critical tool for the accurate quantification of Binimetinib in biological matrices. The following workflow illustrates its use as an internal standard in a typical LC-MS/MS bioanalytical assay.
Figure 3. Workflow for the use of this compound as an internal standard in bioanalytical methods.
Conclusion
This technical guide has outlined the synthesis, characterization, and application of this compound. The provided protocols and workflows offer a foundational understanding for researchers engaged in the development and analysis of Binimetinib and other deuterated pharmaceutical compounds. The use of this compound as an internal standard is crucial for robust and reliable bioanalytical data, supporting pharmacokinetic and drug metabolism studies that are essential for drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Binimetinib? [synapse.patsnap.com]
- 3. Binimetinib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. oncodaily.com [oncodaily.com]
- 7. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clearsynth.com [clearsynth.com]
- 13. researchgate.net [researchgate.net]
Binimetinib-d4: An In-depth Technical Guide to Isotopic Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical quality attributes of Binimetinib-d4, a deuterated analog of the MEK inhibitor Binimetinib (B1684341). Specifically, this document details the methodologies for assessing isotopic purity and outlines the stability profile of the compound under various stress conditions. This information is crucial for the accurate use of this compound as an internal standard in pharmacokinetic and bioanalytical studies.
Isotopic Purity of this compound
The isotopic purity of a deuterated standard is a critical parameter that directly influences the accuracy and reliability of quantitative bioanalytical assays. It is defined as the percentage of the labeled compound that is fully deuterated at all designated positions. The presence of unlabeled or partially labeled species can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification.
Analytical Methodologies for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound is primarily achieved through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
1.1.1. High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of this compound. By precisely measuring the mass-to-charge ratio (m/z), it can distinguish between molecules with different numbers of deuterium (B1214612) atoms.
Experimental Protocol: HRMS for Isotopic Purity
-
Sample Preparation: A dilute solution of this compound (e.g., 1 µg/mL) is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is utilized.
-
Analysis: The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography. The instrument is operated in full-scan mode to acquire the mass spectrum of the protonated molecule [M+H]⁺.
-
Data Analysis: The relative intensities of the ion signals corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) isotopologues are measured. The isotopic purity is calculated as the percentage of the d4 species relative to the sum of all isotopic species.
1.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, provides a highly accurate method for determining the level of deuterium incorporation by quantifying the residual protons at the deuterated positions. ²H NMR can also be used to directly observe the deuterium nuclei.
Experimental Protocol: ¹H NMR for Isotopic Purity
-
Sample Preparation: An accurately weighed sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6). A known amount of a certified internal standard is added for quantitative analysis (qNMR).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H NMR spectrum.
-
Analysis: The spectrum is carefully integrated to determine the area of the signals corresponding to the residual protons at the deuteration sites relative to the signals of non-deuterated protons in the molecule or the internal standard.
-
Data Analysis: The percentage of deuterium incorporation at each labeled position is calculated based on the integration values.
Typical Isotopic Purity Specifications
While a specific Certificate of Analysis for this compound is not publicly available, typical specifications for high-quality deuterated internal standards require an isotopic purity of ≥98%. The following table represents a hypothetical isotopic distribution for a batch of this compound meeting this standard.
| Isotopologue | Designation | Representative Abundance (%) |
| Binimetinib-d0 | d0 | < 0.1 |
| Binimetinib-d1 | d1 | < 0.5 |
| Binimetinib-d2 | d2 | < 1.0 |
| Binimetinib-d3 | d3 | < 1.5 |
| This compound | d4 | > 98.0 |
Stability of this compound
Understanding the stability of this compound is essential for ensuring its integrity during storage and in the course of an experiment. Stability studies are typically conducted under forced degradation conditions to identify potential degradation products and pathways. While specific stability data for this compound is not extensively published, the stability of the parent compound, Binimetinib, has been investigated and provides a strong indication of the deuterated analog's stability profile.
Forced Degradation Studies of Binimetinib
Forced degradation studies of Binimetinib have been performed under hydrolytic, oxidative, photolytic, and thermal stress conditions as per ICH guidelines[1][2]. These studies are crucial for developing stability-indicating analytical methods.
2.1.1. Hydrolytic Degradation
Binimetinib shows degradation under acidic and basic conditions. The degradation follows first-order kinetics under acidic hydrolysis[1][2][3].
Experimental Protocol: Acidic Hydrolysis
-
Stress Condition: Binimetinib is dissolved in 0.1 M HCl and refluxed at 80°C for a specified period.
-
Analysis: The stressed sample is analyzed by a stability-indicating LC-MS/MS method to separate and identify the degradation products.
-
Results: An acid hydrolytic degradation product (H1) has been identified and characterized[2][3].
2.1.2. Oxidative Degradation
Binimetinib is susceptible to oxidative degradation. The degradation also follows first-order kinetics under oxidative stress[1][2][3].
Experimental Protocol: Oxidative Degradation
-
Stress Condition: Binimetinib is treated with 30% hydrogen peroxide at room temperature.
-
Analysis: The sample is analyzed using LC-MS/MS to identify the oxidative degradation product (O1)[2][3].
2.1.3. Photostability
Photostability testing is conducted to evaluate the effect of light exposure on the drug substance.
Experimental Protocol: Photostability Testing
-
Stress Condition: A solution of Binimetinib is exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample is protected from light.
-
Analysis: The change in absorbance and the formation of any photodegradants are monitored.
Recommended Storage Conditions
Based on the stability profile of the parent compound, this compound should be stored in a well-closed container, protected from light. For long-term storage, refrigeration (2-8 °C) is recommended. The commercial product of Binimetinib, Mektovi®, is stored at controlled room temperature (20°C to 25°C), with excursions permitted between 15°C and 30°C[4].
Mechanism of Action: The MAPK/ERK Signaling Pathway
Binimetinib is a potent and selective inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. In many cancers, such as melanoma with BRAF mutations, this pathway is constitutively active, leading to uncontrolled cell growth. By inhibiting MEK1/2, Binimetinib prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell proliferation[3][5][6][7][8].
Caption: MAPK/ERK signaling pathway and the inhibitory action of Binimetinib.
Experimental Workflow Visualizations
The following diagrams illustrate the workflows for the key analytical procedures described in this guide.
Isotopic Purity Assessment Workflow
Caption: Workflow for determining the isotopic purity of this compound.
Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies on this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetics and characterization of major degradants of binimetinib employing liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binimetinib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 4. pfizermedical.com [pfizermedical.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Binimetinib? [synapse.patsnap.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. oncodaily.com [oncodaily.com]
An In-Depth Technical Guide on the Role of Binimetinib-d4 in MEK Pathway Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Binimetinib and its deuterated analogue, Binimetinib-d4, in the context of research on the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1 and MEK2. It details the mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and clarifies the specific role of deuterated compounds in pharmaceutical research and development.
The Role of Deuteration in Kinase Inhibitor Development
The strategic incorporation of deuterium, a stable, heavy isotope of hydrogen, into drug candidates is a sophisticated technique in medicinal chemistry aimed at enhancing pharmacokinetic properties.[1][2] This approach leverages the "Deuterium Kinetic Isotope Effect" (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes.[1]
Key benefits of deuteration include:
-
Improved Metabolic Stability: Decreasing the rate of drug metabolism can lead to a longer half-life.[1][3]
-
Enhanced Pharmacokinetic Profile: Increased drug exposure (AUC) and mean residence time may allow for lower or less frequent dosing.[1][2]
-
Reduced Formation of Toxic Metabolites: By blocking or slowing metabolism at specific sites, the formation of potentially toxic byproducts can be minimized.[1][4]
1.1 this compound: A Stable Isotope-Labeled Internal Standard
While deuteration can be used to create new chemical entities with improved properties (e.g., deucravacitinib), its most common application in the context of established drugs like Binimetinib is in the creation of stable isotope-labeled (SIL) internal standards for analytical chemistry.[2] this compound is used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to precisely quantify the concentration of Binimetinib in biological samples like plasma.[5] This is critical during preclinical and clinical development to accurately characterize the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. dovepress.com [dovepress.com]
- 5. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Binimetinib-d4 for In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Binimetinib and its deuterated analogue, Binimetinib-d4, for use in in vitro cancer cell line research. It covers the core mechanism of action, detailed experimental protocols, and a summary of its activity across various cancer cell lines.
Core Concepts: Mechanism of Action
Binimetinib (also known as MEK162 or ARRY-162) is a potent and selective, orally available inhibitor of the mitogen-activated protein kinase kinases 1 and 2 (MEK1/2).[1] As a central component of the RAS/RAF/MEK/ERK signaling pathway, MEK's role is pivotal in regulating key cellular processes like proliferation, survival, and differentiation.[1][2] In many cancers, mutations in upstream proteins like BRAF and NRAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[2][3][4]
Binimetinib functions as a non-ATP-competitive inhibitor, binding to an allosteric site on the MEK1/2 enzymes.[1][5] This binding prevents the phosphorylation and subsequent activation of the downstream effector proteins, ERK1 and ERK2.[6][7] The inhibition of ERK1/2 phosphorylation effectively blocks the entire signaling cascade, leading to a decrease in tumor cell proliferation and the induction of apoptosis (programmed cell death).[5][7][8]
The Role of this compound
This compound is a deuterated form of Binimetinib, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling does not alter the fundamental biochemical properties of the molecule. Its primary application in research is as an internal standard for analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] In in vitro studies where quantification of Binimetinib concentration in cell lysates or culture media is required, this compound is added at a known concentration to samples. Its distinct mass allows it to be differentiated from the non-labeled drug, enabling precise and accurate quantification of the active compound.[9]
Signaling Pathway and Rationale for Combination Therapy
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade in many forms of cancer. Binimetinib's targeted inhibition of MEK1/2 is a key therapeutic strategy.
Rationale for BRAF/MEK Co-inhibition
While potent, MEK inhibitors like Binimetinib can lead to the development of resistance. One common mechanism is the reactivation of the MAPK pathway. Combining a MEK inhibitor with a BRAF inhibitor (like Encorafenib) provides a dual blockade of the pathway.[4][10] This strategy has been shown to result in greater anti-proliferative activity and delayed emergence of resistance compared to either drug alone.[11][12]
Quantitative Data: In Vitro Activity of Binimetinib
Binimetinib has demonstrated potent inhibitory activity across a range of cancer cell lines, particularly those with BRAF and NRAS mutations. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | Cancer Type | Mutation Status | IC50 (nM) | Reference |
| Cell-Free Assay | - | - | 12 | [5][6][7] |
| HT29 | Colorectal Adenocarcinoma | BRAF V600E | 30 - 250 | [2] |
| Malme-3M | Melanoma | BRAF V600E | 30 - 250 | [2] |
| SK-MEL-2 | Melanoma | NRAS Q61R | 30 - 250 | [2] |
| SK-MEL-28 | Melanoma | BRAF V600E | 30 - 250 | [2] |
| COLO205 | Colorectal Adenocarcinoma | BRAF V600E | 30 - 250 | [2] |
| A375 | Melanoma | BRAF V600E | 30 - 250 | [2] |
| Neuroblastoma (sensitive lines) | Neuroblastoma | Various | 8 - 1160 | [13] |
| HCT-116 | Colorectal Carcinoma | KRAS G13D | 1997 | [6] |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 182 | [6] |
Detailed Experimental Protocols
The following are generalized protocols for common in vitro assays used to evaluate the efficacy of Binimetinib. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability / Cytotoxicity Assay (MTT-based)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of Binimetinib in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Binimetinib or vehicle control (e.g., DMSO).
-
Drug Incubation: Incubate the cells with the compound for the desired duration (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.
Western Blot for ERK Phosphorylation
Western blotting is used to detect the levels of specific proteins in a sample. To assess Binimetinib's activity, researchers measure the levels of phosphorylated ERK (p-ERK) relative to the total amount of ERK (t-ERK). A reduction in the p-ERK/t-ERK ratio indicates successful target inhibition.
Methodology:
-
Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat with Binimetinib for the desired time (e.g., 1, 6, 24 hours). Wash cells with ice-cold PBS and lyse them using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific for p-ERK1/2 overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane is stripped of the first set of antibodies and re-probed with a primary antibody for total ERK, followed by the secondary antibody and detection steps.
-
Data Analysis: Quantify the band intensities for both p-ERK and total ERK using densitometry software. The p-ERK signal is normalized to the corresponding total ERK signal for each sample.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. A vital dye like Propidium Iodide (PI) is used concurrently to distinguish early apoptotic (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).
Methodology:
-
Cell Treatment: Seed cells in culture plates and treat them with Binimetinib for a specified period (e.g., 48 or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme like Trypsin-EDTA. Combine all cells and wash them twice with cold PBS by centrifugation.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The cell population will be separated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
Binimetinib is a highly selective MEK1/2 inhibitor that effectively blocks the MAPK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cell lines with activating BRAF or NRAS mutations. Its deuterated form, this compound, serves as a critical tool for accurate quantification in analytical assays. The detailed protocols and compiled quantitative data in this guide provide a solid foundation for researchers utilizing Binimetinib in in vitro cancer research, enabling robust experimental design and data interpretation. The synergistic potential of combining Binimetinib with BRAF inhibitors underscores a key strategy in overcoming therapeutic resistance, a critical consideration in modern cancer drug development.
References
- 1. Binimetinib - Wikipedia [en.wikipedia.org]
- 2. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Encorafenib and Binimetinib Combination Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Therapy for Metastatic Melanoma - Encorafenib + Binimetinib - MRA [curemelanoma.org]
- 11. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 12. info.caremark.com [info.caremark.com]
- 13. Binimetinib inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Binimetinib-d4: Suppliers, Certificate of Analysis, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Binimetinib-d4, a deuterated isotopologue of the MEK inhibitor Binimetinib. This document is intended for researchers, scientists, and drug development professionals, offering key information on sourcing the compound, understanding its quality attributes through a certificate of analysis, and detailing the experimental protocols for its analysis.
This compound Suppliers
Several chemical suppliers specialize in providing stable isotope-labeled compounds for research and development purposes. When sourcing this compound, it is crucial to select a reputable supplier that provides comprehensive analytical data to ensure the identity and quality of the material. Leading suppliers for this compound and related compounds include:
-
Clearsynth: A manufacturer and exporter of a wide range of chemical products, including stable isotopes and impurities. They offer this compound and state that a Certificate of Analysis accompanies the product.
-
Simson Pharma Limited: A supplier of pharmaceutical reference standards, impurities, and stable isotope-labeled compounds. They list this compound and its 13C2-D4 variant, also indicating that a Certificate of Analysis is provided with every compound.[1]
-
MedChemExpress (MCE): A supplier of research chemicals and biochemicals, including a range of inhibitors and labeled compounds. They have been identified as a supplier of this compound.[2]
Understanding the Certificate of Analysis (CoA)
A Certificate of Analysis is a critical document that provides detailed information about the quality and purity of a specific batch of a chemical compound. For a deuterated compound like this compound, the CoA is essential for verifying its identity, chemical purity, and isotopic enrichment. Below is a representative Certificate of Analysis for this compound, with typical specifications and analytical results.
Representative Certificate of Analysis: this compound
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identity (¹H-NMR) | Consistent with the structure of this compound | Conforms | ¹H-NMR Spectroscopy |
| Identity (Mass Spec) | Conforms to the expected molecular weight | Conforms | ESI-MS |
| Chemical Purity (HPLC) | ≥98.0% | 99.5% | HPLC-UV |
| Isotopic Purity (Mass Spec) | ≥99% atom % D | 99.6% | ESI-MS |
| Molecular Formula | C₁₇H₁₁D₄BrF₂N₄O₃ | C₁₇H₁₁D₄BrF₂N₄O₃ | - |
| Molecular Weight | 445.25 g/mol | 445.25 g/mol | - |
| Solubility | Soluble in DMSO | Conforms | Visual Inspection |
Experimental Protocols
The analysis of Binimetinib and its isotopologues is predominantly carried out using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for pharmacokinetic and metabolism studies.
Quantification of this compound in a Biological Matrix (e.g., Plasma)
This protocol is representative of a method for the quantitative analysis of Binimetinib in biological samples, where this compound would serve as an ideal internal standard.
| Parameter | Description |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer. |
| Chromatographic Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). |
| Mobile Phase | A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. |
| Flow Rate | 0.3 - 0.5 mL/min. |
| Injection Volume | 5 - 10 µL. |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |
| MS/MS Transition | For Binimetinib: m/z 441.0 → 325.1; For this compound (Internal Standard): m/z 445.0 → 329.1. |
| Sample Preparation | Protein precipitation of plasma samples with acetonitrile, followed by centrifugation and collection of the supernatant for injection. |
Visualizing Key Processes and Pathways
To further aid researchers, the following diagrams illustrate the workflow for ensuring the quality of research compounds and the biological pathway in which Binimetinib is active.
Caption: Workflow for procuring and verifying a research chemical.
Binimetinib is an inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers.
Caption: The inhibitory action of Binimetinib on the MEK1/2 kinases.
References
Safety and Handling Guidelines for Binimetinib-d4: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the safety and handling guidelines for Binimetinib (B1684341), which should be applied to its deuterated analogue, Binimetinib-d4. The information is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of Binimetinib. These values should be considered as approximations for this compound.
| Property | Value | Reference |
| Molecular Formula | C17H15BrF2N4O3 | [1] |
| Molecular Weight | 441.2 g/mol | [1] |
| CAS Number | 606143-89-9 | [2] |
| Appearance | Yellow/dark yellow film-coated tablets | [3] |
| Storage Temperature | 20°C to 25°C (68°F to 77°F); excursions permitted between 15°C and 30°C (59°F and 86°F) | [3][4][5] |
Toxicological Information
Binimetinib is a potent inhibitor of MEK1 and MEK2 kinases.[6][7][8] Its toxicity profile has been evaluated in clinical trials, often in combination with a BRAF inhibitor like encorafenib.
Human Toxicity Data (in combination with Encorafenib):
| Adverse Event (Grade 3 or 4) | Frequency | Reference |
| Hepatotoxicity (ALT elevation) | 6% | [9] |
| Hepatotoxicity (AST elevation) | 2.6% | [9] |
| Hemorrhage | 3.2% | [4] |
| Venous Thromboembolism (VTE) | 6% (including 3.1% pulmonary embolism) | [4][10] |
| Serous Retinopathy | 20% (8% retinal detachment, 6% macular edema) | [4][11] |
| Rhabdomyolysis (elevated CPK) | 58% | [9] |
| Cardiomyopathy (LVEF decrease) | Median time to onset: 3.6 months | [4] |
| Interstitial Lung Disease | 0.3% | [4][10] |
Non-Clinical Toxicology:
Repeated oral administration in rats was associated with soft tissue mineralization and gastric mucosal lesions.[12] In animal reproductive studies, binimetinib has shown reproductive toxicity.[4][13]
Signaling Pathway
Binimetinib targets the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.[6][8][14] By inhibiting MEK1 and MEK2, binimetinib prevents the phosphorylation and activation of ERK, thereby inhibiting downstream signaling that promotes cell proliferation and survival.[7][8]
Figure 1: Binimetinib inhibits the MEK/ERK signaling pathway.
Experimental Protocols & Handling Workflow
Due to the lack of specific experimental protocols for this compound, a generalized workflow for handling potent compounds like Binimetinib is provided. This should be adapted to specific experimental needs and institutional guidelines.
4.1. Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times. This includes:
-
Safety glasses with side shields or goggles.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A lab coat.
4.2. Engineering Controls
-
Work with the solid compound should be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.[15]
4.3. Handling and Storage
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16] Recommended storage is at room temperature (20°C to 25°C).[3][4][5]
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Avoid generating dust.[15] Caregivers preparing doses should consider wearing gloves and avoid direct contact with the tablets.[16] Pregnant or nursing women should not handle the medication.[16]
4.4. Spill and Disposal
-
Spills: In case of a spill, wear appropriate PPE. For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not flush down the toilet or discard in regular trash.[16]
4.5. First Aid Measures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water.
In all cases of exposure, seek immediate medical attention.
References
- 1. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pfizermedical.com [pfizermedical.com]
- 6. Binimetinib - Wikipedia [en.wikipedia.org]
- 7. Binimetinib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 8. What is the mechanism of Binimetinib? [synapse.patsnap.com]
- 9. va.gov [va.gov]
- 10. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. ec.europa.eu [ec.europa.eu]
- 13. ema.europa.eu [ema.europa.eu]
- 14. go.drugbank.com [go.drugbank.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. oncolink.org [oncolink.org]
Methodological & Application
Application Notes and Protocols for the Quantification of Binimetinib using Binimetinib-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binimetinib is a potent and selective inhibitor of mitogen-activated extracellular signal-regulated kinase 1 and 2 (MEK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4][5] This pathway is frequently dysregulated in various cancers, making Binimetinib a crucial therapeutic agent, particularly in the treatment of unresectable or metastatic melanoma with specific BRAF mutations.[1][5] Accurate quantification of Binimetinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.
This document provides a detailed protocol for the quantification of Binimetinib in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), employing Binimetinib-d4 as a stable isotope-labeled internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.
Signaling Pathway of Binimetinib's Mechanism of Action
Binimetinib targets the MEK1 and MEK2 proteins within the MAPK/ERK signaling cascade. This pathway plays a critical role in regulating cell proliferation, differentiation, and survival.[2][3][5] In many cancers, mutations in proteins like BRAF can lead to the constitutive activation of this pathway, promoting uncontrolled cell growth.[2] Binimetinib's inhibition of MEK1/2 prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell proliferation.[1][2]
References
Revolutionizing Cancer Research: A Detailed Bioanalytical Method for Binimetinib Quantification Using Binimetinib-d4
Introduction
Binimetinib is a potent and selective inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, making Binimetinib a crucial component in targeted cancer therapy, particularly for BRAF-mutant melanoma.[1][2] To facilitate preclinical and clinical research, a robust and reliable bioanalytical method for the quantification of Binimetinib in biological matrices is essential. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate determination of Binimetinib, utilizing its deuterated analog, Binimetinib-d4, as an internal standard.
Binimetinib functions by reversibly binding to and inhibiting the activity of MEK1 and MEK2, thereby preventing the phosphorylation of downstream ERK1 and ERK2.[1][4][5] This action effectively disrupts the signaling cascade that promotes tumor cell proliferation and survival.[3] The method described herein provides the necessary sensitivity and specificity for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the development of Binimetinib.
Signaling Pathway of MEK Inhibition by Binimetinib
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Binimetinib on MEK1/2.
Experimental Protocols
This section provides a detailed protocol for the quantification of Binimetinib in rat plasma using LC-MS/MS with this compound as the internal standard.
Materials and Reagents
-
Binimetinib analytical standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Rat plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of delivering a stable flow rate.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Bioanalytical Method Workflow
Caption: A streamlined workflow for the preparation and analysis of plasma samples.
Liquid Chromatography Conditions
-
Column: Agilent Eclipse plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent[8]
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 67:33, v/v)[8]
-
Flow Rate: 0.35 mL/min[8]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Binimetinib: To be determined by direct infusion (e.g., Q1: m/z 441.0 -> Q3: m/z 354.0)
-
This compound: To be determined by direct infusion (e.g., Q1: m/z 445.0 -> Q3: m/z 358.0)
-
-
Ion Source Parameters:
-
Desolvation Gas Flow: To be optimized (e.g., 800 L/hr)
-
Cone Gas Flow: To be optimized (e.g., 50 L/hr)
-
Capillary Voltage: To be optimized (e.g., 3.0 kV)
-
Source Temperature: To be optimized (e.g., 150°C)
-
Desolvation Temperature: To be optimized (e.g., 400°C)
-
Data Presentation: Quantitative Method Parameters
The following table summarizes the typical performance characteristics of a validated bioanalytical method for Binimetinib.
| Parameter | Result |
| Linearity Range | 0.5 - 3000 ng/mL[8] |
| Correlation Coefficient (r²) | ≥ 0.997[8] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[8] |
| Intra-day Precision (%RSD) | ≤ 7.52%[8] |
| Inter-day Precision (%RSD) | ≤ 7.52%[8] |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% for LLOQ) |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% for LLOQ) |
| Recovery | 92.88 - 102.28%[8] |
| Matrix Effect | To be assessed; should be within acceptable limits |
| Stability (Freeze-thaw, Short-term, Long-term) | To be assessed; analyte should be stable under typical storage and handling conditions |
This application note provides a comprehensive and detailed protocol for the bioanalytical method development of Binimetinib in rat plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and robust, making it suitable for a wide range of research and drug development applications. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. This method will be a valuable tool for researchers and scientists working to further understand the pharmacology of Binimetinib and its role in cancer therapy.
References
- 1. Binimetinib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 2. Binimetinib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Binimetinib? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clearsynth.com [clearsynth.com]
- 8. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for Binimetinib Quantification in Plasma Using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Binimetinib (B1684341) in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a simple and efficient protein precipitation technique for sample preparation, utilizing Binimetinib-d4 as an internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in preclinical and clinical research.
Introduction
Binimetinib (MEK162) is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4][5] Dysregulation of this pathway is implicated in various cancers, making Binimetinib a critical therapeutic agent, particularly for BRAF-mutant melanoma.[2][4][5] Accurate quantification of Binimetinib in biological matrices is essential for pharmacokinetic assessments and to ensure optimal therapeutic exposure. This document provides a detailed protocol for the sample preparation and LC-MS/MS analysis of Binimetinib in plasma.
Signaling Pathway of Binimetinib
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2][5] In many cancers, mutations in genes like BRAF can lead to constitutive activation of this pathway, driving uncontrolled cell growth.[2] Binimetinib exerts its therapeutic effect by inhibiting MEK1 and MEK2, thereby blocking the phosphorylation and activation of ERK1 and ERK2 and disrupting downstream signaling.[2][3][4]
Experimental Protocols
Materials and Reagents
-
Binimetinib analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control plasma (e.g., rat or human)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Binimetinib and this compound in a suitable organic solvent like DMSO or methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with acetonitrile/water (1:1, v/v) to prepare working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation
This is a rapid and effective method for extracting Binimetinib from plasma samples.[6][7][8][9]
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Addition of Internal Standard: Add 150 µL of the this compound internal standard working solution in acetonitrile to each tube.[10] The acetonitrile acts as the protein precipitating agent.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the supernatant to a new vial or 96-well plate for LC-MS/MS analysis.
-
Injection: Inject an appropriate volume (e.g., 2-5 µL) into the LC-MS/MS system.[10][11]
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.35 mL/min[6] |
| Gradient | Isocratic or gradient elution depending on the separation needs. A common isocratic mobile phase is 0.1% formic acid in water/acetonitrile (67:33, v/v).[6] |
| Injection Volume | 2-5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[12] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Example):
-
Binimetinib: To be optimized based on instrumentation.
-
This compound: To be optimized based on instrumentation.
Method Validation Data
The following tables summarize quantitative data from published methods for Binimetinib analysis, demonstrating the performance of similar protocols.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Binimetinib | Rat Plasma | 0.5 - 3000 | 0.5 | [6] |
| Binimetinib | Rat Plasma | 5 - 500 | 5 | [7][13] |
| Binimetinib | Human Liver Microsomes | 5 - 500 | 5 | [14] |
Table 2: Accuracy and Precision
| Analyte | Matrix | QC Level (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Binimetinib | Rat Plasma | LQC, MQC, HQC | ≤ 7.52% (Mean) | ≤ 7.52% (Mean) | [6] |
| Binimetinib | Rat Plasma | 15, 250, 425 | 92.23 - 101.57 | 4.41 - 9.14 | [7] |
| Binimetinib | Human Liver Microsomes | LQC, MQC, HQC | 99.14 - 104.31 | 0.46 - 2.48 | [14] |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | QC Level (ng/mL) | Extraction Recovery (%) | Reference |
| Binimetinib | Rat Plasma | 1.5, 1800, 2400 | 92.88 - 102.28 | [6][15] |
| Binimetinib | Rat Plasma | Not Specified | >75% | [16] |
Conclusion
The described sample preparation technique using protein precipitation with this compound as an internal standard provides a simple, rapid, and reliable method for the quantification of Binimetinib in plasma. The approach demonstrates excellent recovery, accuracy, and precision, making it well-suited for high-throughput bioanalysis in support of drug development and clinical research. The provided LC-MS/MS conditions serve as a strong starting point for method development and can be adapted to specific laboratory instrumentation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Binimetinib? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Binimetinib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 5. oncodaily.com [oncodaily.com]
- 6. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS bioanalytical method for quantification of binimetinib and venetoclax, and their pharmacokinetic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Binimetinib-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Binimetinib-d4. Binimetinib is a potent and selective inhibitor of MEK1/2, key components of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in various cancers.[1][2][][4][5][6][7] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in complex biological matrices. This document provides detailed mass spectrometry parameters, a comprehensive experimental protocol for sample preparation, and liquid chromatography conditions.
Introduction
Binimetinib (Mektovi®) is an orally available small molecule inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[2][6] By inhibiting MEK, Binimetinib blocks the phosphorylation of extracellular signal-related kinase (ERK) and disrupts the downstream signaling cascade that promotes tumor cell proliferation and survival.[1][8] This makes it an effective targeted therapy, particularly for cancers with mutations in the MAPK/ERK pathway, such as BRAF-mutant melanoma.[4][6]
Accurate measurement of drug concentrations in biological samples is essential for pharmacokinetic and pharmacodynamic studies in drug development. LC-MS/MS has become the gold standard for such bioanalytical assays due to its high sensitivity and selectivity. The use of a deuterated internal standard like this compound helps to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.
Signaling Pathway of Binimetinib
Binimetinib targets the MEK1 and MEK2 proteins within the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the RAS-RAF-MEK-ERK pathway.[1][6][7] This pathway is a critical regulator of cellular processes including proliferation, differentiation, and survival.[1][4] In many cancers, mutations in upstream components like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[1] Binimetinib's inhibition of MEK1/2 prevents the subsequent activation of ERK1/2, thereby blocking the downstream signaling that promotes tumorigenesis.[1][]
Mass Spectrometry Parameters
The following table summarizes the optimized mass spectrometry parameters for the detection of this compound. These parameters were established based on published methods for Binimetinib and theoretical calculations for its deuterated analog.[9][10] The analysis is performed in positive electrospray ionization (ESI) mode using multiple reaction monitoring (MRM).
| Parameter | Binimetinib | This compound (Internal Standard) |
| Precursor Ion (m/z) | 441.0 | 445.0 |
| Product Ion (m/z) | 165.0 | 165.0 |
| Ionization Mode | ESI Positive | ESI Positive |
| Collision Energy (eV) | User Optimized | User Optimized |
| Cone Voltage (V) | User Optimized | User Optimized |
Note: Collision energy and cone voltage should be optimized for the specific mass spectrometer being used to achieve maximum sensitivity.
Experimental Protocol
This protocol outlines a method for the extraction and analysis of this compound from a biological matrix such as plasma. The procedure is adapted from established methods for the quantification of Binimetinib.[10][11][12]
Materials and Reagents
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma)
-
Microcentrifuge tubes
-
LC-MS vials
Sample Preparation: Protein Precipitation
-
Spiking: To 50 µL of the plasma sample in a microcentrifuge tube, add the internal standard solution (this compound) to achieve a final concentration appropriate for the expected analyte concentration range.
-
Precipitation: Add 150 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean LC-MS vial for analysis.
Liquid Chromatography Conditions
The following liquid chromatography conditions are recommended for the separation of this compound.
| Parameter | Value |
| LC Column | Agilent Eclipse plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic: 33% B |
| Run Time | 2 minutes |
Note: The chromatographic conditions, especially the mobile phase composition and gradient, may require optimization based on the specific LC system and column used.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Data Analysis
Data acquisition and processing should be performed using the software provided with the mass spectrometer. Quantification is achieved by calculating the peak area ratio of the analyte (Binimetinib, if being co-analyzed) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then determined by interpolating from this calibration curve.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive and selective approach for the quantification of this compound. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring in the development and clinical application of Binimetinib. The provided protocols and parameters can serve as a starting point for method development and validation in a research setting.
References
- 1. What is the mechanism of Binimetinib? [synapse.patsnap.com]
- 2. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 4. oncodaily.com [oncodaily.com]
- 5. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 6. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for the Quantification of Binimetinib and Binimetinib-d4 in Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the MEK inhibitor Binimetinib (B1684341) and its stable isotope-labeled internal standard (SIL-IS), Binimetinib-d4, in plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. This methodology is suitable for high-throughput pharmacokinetic (PK) and toxicokinetic (TK) studies in drug development and clinical research.
Introduction
Binimetinib (MEKTOVI®) is a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1][2] MEK proteins are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, including melanoma.[3][4] By inhibiting MEK, Binimetinib prevents the phosphorylation and activation of ERK, thereby blocking downstream signaling that promotes tumor cell proliferation and survival.[1] It is often used in combination with BRAF inhibitors like Encorafenib for the treatment of BRAF V600E or V600K-mutant unresectable or metastatic melanoma.[4][5]
Accurate quantification of Binimetinib in biological matrices is essential for evaluating its pharmacokinetic properties. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it corrects for matrix effects and variability in sample processing and instrument response. This application note provides a detailed protocol for the separation and quantification of Binimetinib and this compound in plasma.
Signaling Pathway of Binimetinib
Binimetinib targets the MEK1 and MEK2 kinases within the mitogen-activated protein kinase (MAPK) cascade.[3] This pathway is critical for regulating cell growth, proliferation, and survival.[6] In many cancers, mutations in upstream proteins like RAS or BRAF lead to constitutive activation of this pathway, driving uncontrolled cell division.[1][4] Binimetinib's inhibition of MEK1/2 blocks the entire downstream cascade.[1][6]
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Binimetinib on MEK1/2.
Experimental Protocol
Materials and Reagents
-
Binimetinib analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., human, rat)
Sample Preparation
A protein precipitation method is employed for its simplicity and high-throughput capability.[5][7][8]
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (this compound, e.g., at 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.[9]
LC-MS/MS Conditions
The following conditions are based on established methods for Binimetinib analysis and can be optimized for specific instrumentation.[5][7]
Table 1: Chromatography Conditions
| Parameter | Value |
| HPLC System | UPLC or HPLC system capable of binary gradients |
| Column | Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 67% A / 33% B |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 30-40°C |
| Injection Volume | 5 µL |
| Run Time | ~2-3 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Binimetinib: m/z 441.0 → 165.0[10] |
| This compound: m/z 445.0 → 169.0 (Predicted)¹ | |
| Dwell Time | 100-200 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500-550°C |
| Capillary Voltage | 3.0-4.0 kV |
¹The exact mass transition for this compound should be confirmed by direct infusion of the standard into the mass spectrometer. The predicted transition assumes deuteration on the N-methyl group.
Analytical Workflow
The overall workflow for the bioanalysis of Binimetinib from sample collection to data reporting is outlined below.
Caption: General workflow for the bioanalysis of Binimetinib in plasma samples.
Method Validation and Performance
The described method should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[11] Validation parameters should include:
-
Selectivity and Specificity: No significant interfering peaks at the retention times of Binimetinib and this compound in blank plasma.
-
Linearity: The method demonstrates linearity over a concentration range suitable for expected in-vivo concentrations (e.g., 0.5 - 3000 ng/mL).[5][11] A weighting factor (e.g., 1/x²) may be required for the linear regression.
-
Accuracy and Precision: Intra- and inter-day precision (%CV) and accuracy (%RE) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[2][12]
-
Recovery and Matrix Effect: Consistent and reproducible extraction recovery and minimal matrix effects should be demonstrated across different lots of plasma.[5]
-
Stability: Binimetinib stability should be assessed under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[13]
Conclusion
The LC-MS/MS method outlined provides a sensitive, specific, and rapid approach for the quantification of Binimetinib and its deuterated internal standard, this compound, in plasma. The simple protein precipitation sample preparation makes it amenable to high-throughput analysis, supporting pharmacokinetic and other studies in the development and clinical application of Binimetinib.
References
- 1. What is the mechanism of Binimetinib? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Binimetinib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 4. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 5. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binimetinib inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of cobimetinib in human plasma using protein precipitation extraction and high-performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. LC-MS/MS bioanalytical method for quantification of binimetinib and venetoclax, and their pharmacokinetic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes: The Use of Binimetinib-d4 in Drug-Drug Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Binimetinib (B1684341) is a potent and selective inhibitor of mitogen-activated extracellular signal-regulated kinase (MEK) 1 and 2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] As with any drug candidate, a thorough evaluation of its drug-drug interaction (DDI) potential is a critical component of nonclinical and clinical development. These studies are essential to ensure patient safety and define appropriate dosing recommendations when co-administered with other medications.
A cornerstone of any DDI study is the accurate quantification of the drug and its metabolites in biological matrices. Binimetinib-d4, a stable isotope-labeled (SIL) analog of binimetinib, serves as the gold-standard internal standard (IS) for bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a SIL-IS is critical for correcting variability during sample preparation and analysis, thereby ensuring the high precision and accuracy required for pharmacokinetic (PK) assessments in DDI studies.[3]
These application notes provide an overview of binimetinib's DDI profile, its metabolic pathways, and detailed protocols for conducting DDI studies, highlighting the integral role of this compound in the bioanalytical workflow.
Binimetinib's Pharmacokinetic Profile and DDI Potential
Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to predicting and evaluating its DDI risk. Binimetinib has been studied as both a potential "victim" of DDIs (where co-medications alter its exposure) and a "perpetrator" (where it alters the exposure of co-medications).
Binimetinib as a "Victim" of DDIs
The "victim" potential of binimetinib is primarily linked to its metabolic and transport pathways.
-
Metabolism: The primary metabolic pathway for binimetinib is glucuronidation, with the UGT1A1 enzyme contributing up to 61% of its metabolism.[2][4][5] Other minor pathways include N-dealkylation and amide hydrolysis, with cytochrome P450 (CYP) enzymes CYP1A2 and CYP2C19 forming an active metabolite (M3), which accounts for less than 9% of binimetinib exposure.[1][2][4][5] Consequently, strong inhibitors or inducers of UGT1A1 could theoretically alter binimetinib concentrations, although clinical simulations have predicted this interaction is not clinically relevant.[1]
-
Transporters: In vitro studies have shown that binimetinib is a substrate of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][5][6] Co-administration with potent inhibitors or inducers of these transporters could therefore affect binimetinib's absorption and disposition.
References
- 1. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ClinPGx [clinpgx.org]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application of Binimetinib-d4 in Metabolite Identification: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the use of deuterium-labeled Binimetinib (Binimetinib-d4) in metabolite identification studies. The following sections detail the rationale for using a stable isotope-labeled internal standard, experimental protocols for in vitro and in vivo metabolism studies, and data analysis techniques.
Introduction: The Role of Stable Isotope Labeling in Drug Metabolism
In drug discovery and development, a thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is critical.[1] Metabolite identification is a key component of these studies, helping to elucidate biotransformation pathways and identify potentially active or toxic metabolites. The use of stable isotope-labeled compounds, such as this compound, is an indispensable tool in modern drug metabolism research.[2]
This compound, a deuterated analog of the MEK1/2 inhibitor Binimetinib, serves as an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS). Its key advantages include:
-
Similar Chemical and Physical Properties: this compound co-elutes with unlabeled Binimetinib, minimizing variations in extraction efficiency and matrix effects.
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference allows for clear differentiation between the analyte and the internal standard in a mass spectrometer.
-
Accurate Quantification: It corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and precise quantification.[2]
Binimetinib is an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1 and MEK2.[3][4] Understanding its metabolism is crucial for optimizing its therapeutic use and managing potential drug-drug interactions.
Signaling Pathway Targeted by Binimetinib
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][5][6] In many cancers, mutations in genes like BRAF and NRAS lead to the constitutive activation of this pathway, driving tumor growth.[7] Binimetinib targets and inhibits MEK1 and MEK2, key components of this cascade, thereby blocking downstream signaling to ERK and inhibiting cell proliferation.[3][4]
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Binimetinib on MEK1/2.
Quantitative Data Summary
A human absorption, distribution, metabolism, and excretion (ADME) study using a single oral dose of [14C]Binimetinib (45 mg) in healthy male participants provides key quantitative data on its metabolic fate.[6][7]
Table 1: Excretion of Radioactivity Following a Single Oral Dose of [14C]Binimetinib
| Excretion Route | Mean Percentage of Administered Radioactivity (%) |
| Feces | 62.3 |
| Urine | 31.4 |
| Total Recovery | 93.6 |
| Data from a study in healthy male participants after a single 45 mg oral dose of [14C]Binimetinib.[6][7] |
Table 2: Major Circulating Metabolites of Binimetinib in Human Plasma
| Metabolite/Parent | Description | Mean % of Total Circulating Radioactivity (AUC 0-24h) |
| Binimetinib | Parent Drug | 60.2 |
| M15.9 | Carboxylic acid from amide hydrolysis | 7.4 |
| M3 (AR00426032) | N-demethylated Binimetinib (active) | 7.3 |
| M10.5 | Loss of ethane-diol, dehydrogenation, and glucuronidation | 6.7 |
| M10.2 | Direct glucuronide of Binimetinib | 5.5 |
| Based on the area under the curve (AUC) from 0-24 hours post-dose.[3] |
Table 3: Contribution of Clearance Pathways to Binimetinib Elimination
| Clearance Pathway | Enzymatic Contributor(s) | Estimated Contribution to Overall Clearance (%) |
| Direct Glucuronidation | UGT1A1, UGT1A3, UGT1A9, UGT2B7 | 61.2 |
| N-demethylation | CYP1A2, CYP2C19 | ~17.8 |
| Renal Excretion of Unchanged Drug | - | 6.9 |
| Estimates based on data from a human ADME study.[6][7] |
Experimental Protocols
The following protocols provide detailed methodologies for in vitro and in vivo metabolite identification studies of Binimetinib, utilizing this compound as an internal standard.
In Vitro Metabolite Identification using Human Liver Microsomes (HLM)
This protocol is designed to identify metabolites of Binimetinib formed by phase I (e.g., CYP450) and phase II (e.g., UGT) enzymes in human liver microsomes.
4.1.1. Materials and Reagents
-
Binimetinib
-
This compound (for use as an internal standard during LC-MS/MS analysis)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
Magnesium Chloride (MgCl2)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic Acid
-
Ultrapure water
4.1.2. Experimental Workflow
Caption: Workflow for in vitro metabolite identification of Binimetinib using human liver microsomes.
4.1.3. Step-by-Step Protocol
-
Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of the NADPH regenerating system and UDPGA in the phosphate buffer.
-
Prepare a stock solution of Binimetinib in DMSO (e.g., 10 mM) and dilute to a working concentration in the phosphate buffer. Final DMSO concentration in the incubation should be ≤ 0.5%.
-
On ice, thaw the pooled human liver microsomes.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, MgCl2, and human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
For UGT metabolite analysis, add alamethicin (to a final concentration of ~25 µg/mg protein) and pre-incubate on ice for 15 minutes.
-
Add the Binimetinib working solution to the microsomal suspension.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution (NADPH regenerating system for Phase I, and UDPGA for Phase II).
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing this compound (the internal standard) at a known concentration.
-
Vortex the samples vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
In Vivo Metabolite Profiling in Plasma and Excreta
This protocol outlines the general procedure for analyzing samples from a human ADME study, such as the one conducted with [14C]Binimetinib, using this compound for quantification of the parent drug and known metabolites.
4.2.1. Sample Collection and Preparation
-
Plasma: Collect blood samples at various time points post-dose into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
-
Urine and Feces: Collect urine and feces over a defined period post-dose. Homogenize fecal samples and store all samples at -80°C.
4.2.2. Sample Extraction (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Thaw plasma samples. Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Binimetinib and its metabolites with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase (e.g., 20:80 acetonitrile:water) for LC-MS/MS analysis.[7]
LC-MS/MS Analysis
This is a general method; specific parameters should be optimized for the instrument in use.
Table 4: Example LC-MS/MS Parameters for Binimetinib Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.4 mL/min |
| Gradient | Optimized for separation of metabolites (e.g., start at 5% B, ramp to 95% B) |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Binimetinib) | Precursor Ion (Q1) -> Product Ion (Q3) |
| MRM Transition (this compound) | Precursor Ion (Q1) -> Product Ion (Q3) |
| MRM Transitions (Metabolites) | Predicted or determined from full scan data |
| Specific MRM transitions must be determined empirically on the mass spectrometer being used.[4][7][8][9][10] |
Data Analysis and Metabolite Identification
-
Quantification:
-
Generate calibration curves by plotting the peak area ratio of the analyte to the internal standard (this compound) against the analyte concentration.
-
Calculate the concentration of Binimetinib and its known metabolites in the study samples using the regression equation from the calibration curve.
-
-
Metabolite Identification:
-
Analyze samples in full-scan and product-ion scan modes to detect potential metabolites.
-
Look for mass shifts from the parent drug that correspond to common metabolic transformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation, -14 Da for N-demethylation).
-
Compare the product ion spectra of the potential metabolites with that of the parent drug (Binimetinib) to identify the site of metabolic modification.
-
The use of radiolabeled Binimetinib ([14C]Binimetinib) in initial studies is highly advantageous for tracking all drug-related material.
-
Conclusion
The use of this compound as an internal standard is a robust and reliable approach for the accurate quantification of Binimetinib and its metabolites in various biological matrices. The protocols outlined in this document provide a framework for conducting both in vitro and in vivo metabolism studies. These investigations are essential for a comprehensive understanding of the ADME properties of Binimetinib, ultimately supporting its safe and effective clinical use.
References
- 1. researchgate.net [researchgate.net]
- 2. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study | MDPI [mdpi.com]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Binimetinib-d4 Stock Solution: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure for the preparation, storage, and application of a Binimetinib-d4 stock solution. Binimetinib is a potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[1][2][3][4][5] Its deuterated isotopologue, this compound, serves as an ideal internal standard for quantitative mass spectrometry-based bioanalytical assays, ensuring accuracy and precision in pharmacokinetic and pharmacodynamic studies.[6][7]
Physicochemical and Solubility Data
A summary of the relevant properties of Binimetinib and its deuterated form is provided below. This compound is supplied as a crystalline solid.[8]
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₁D₄BrF₂N₄O₃ | [8] |
| Molecular Weight | 445.25 g/mol | [8] |
| Appearance | Crystalline solid | |
| Storage Temperature | -20°C | |
| Solubility (DMSO) | ≥ 50 mg/mL | [9] |
| Solubility (Ethanol) | ~0.5 mg/mL | |
| Stability (in DMSO at -80°C) | ≥ 1 year | [9] |
Standard Operating Procedure: this compound Stock Solution Preparation
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Sonicator (optional)
-
Amber, airtight storage vials
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Protocol:
-
Equilibration: Allow the vial containing the lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[2][4]
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.45 mg of this compound.
-
Dissolution: Quantitatively transfer the weighed this compound to a Class A volumetric flask. Add a portion of anhydrous DMSO to dissolve the solid.[2]
-
Mixing: Gently vortex the solution to aid dissolution. If necessary, sonicate for a few minutes to ensure the compound is completely dissolved.[4]
-
Dilution to Final Volume: Once dissolved, add DMSO to the volumetric flask to reach the final desired volume.
-
Aliquoting and Storage: Aliquot the stock solution into amber, airtight vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage (≥ 1 year).[4][9]
Application Notes
1. Internal Standard for LC-MS/MS Bioanalysis
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Binimetinib in biological matrices such as plasma or tissue homogenates.[6][7] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation, injection volume, and matrix effects.[1]
Workflow for LC-MS/MS Sample Preparation:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clearsynth.com [clearsynth.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Binimetinib-d4 Quantification
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on identifying, troubleshooting, and overcoming matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Binimetinib-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the quantification of Binimetinib?
A1: Matrix effects are a common challenge in LC-MS/MS analysis where co-eluting components from the sample matrix (e.g., plasma, tissue homogenate) interfere with the ionization of the target analyte, in this case, Binimetinib.[1][2] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[3] For a therapeutic drug like Binimetinib, which requires accurate concentration measurement for pharmacokinetic studies, overcoming these effects is critical for reliable data.[4][5]
Q2: I am using this compound as a stable isotope-labeled internal standard (SIL-IS). Shouldn't that automatically correct for matrix effects?
A2: Yes, using a SIL-IS like this compound is the most effective strategy to compensate for matrix effects.[1] Because this compound is chemically and physically almost identical to Binimetinib, it is expected to co-elute and experience the same degree of ion suppression or enhancement.[1] This allows for accurate quantification based on the analyte-to-internal standard peak area ratio. However, if the matrix effect is so severe that the signal for both the analyte and the internal standard is significantly suppressed below the limit of quantification (LLOQ), the SIL-IS cannot compensate for the loss of signal, and the underlying cause of the suppression must be addressed.[1]
Q3: What are the common sources of matrix effects in bioanalytical methods for Binimetinib?
A3: The most common sources of matrix effects originate from the biological sample itself. In plasma or serum, phospholipids (B1166683) are a major cause of ion suppression, particularly in positive electrospray ionization (+ESI) mode.[1] Other sources include endogenous small molecules, lipids, peptides, salts from buffers or sample collection tubes (like lithium heparin), and co-administered drugs.[1][6]
Q4: How can I quantitatively assess the degree of matrix effect in my Binimetinib assay?
A4: The matrix effect can be quantitatively assessed using the post-extraction spike method.[7][8] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample (A) with the response of the analyte in a neat solution (B) at the same concentration. The matrix effect (ME) is calculated as the ratio of (A/B) x 100%. A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. European and FDA guidelines suggest that the deviation should be within a maximum of ±15%.[7]
Troubleshooting Guide: Low Signal or High Variability
This guide provides a systematic approach to resolving common issues related to matrix effects during this compound quantification.
Problem: I am observing a weak signal for both Binimetinib and this compound, or high variability in my results.
A weak signal or high variability for both the analyte and its co-eluting internal standard is a classic sign of significant ion suppression.[2] The following workflow can help you systematically troubleshoot and resolve the issue.
Caption: A logical workflow for troubleshooting ion suppression.
Experimental Protocols & Data
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
Protein precipitation with acetonitrile (B52724) (ACN) is a common, fast, and effective method for extracting Binimetinib from biological matrices like plasma or human liver microsomes.[5][7]
Methodology:
-
Aliquot 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add the internal standard solution (this compound).
-
Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to sample) to precipitate the proteins.[9]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.[7]
-
Carefully collect the supernatant, which contains the analyte and internal standard.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[7]
-
Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.[7][9]
Caption: Workflow for Protein Precipitation sample preparation.
Data Presentation
Effective sample preparation is key to minimizing matrix effects. Different techniques offer varying levels of cleanup efficiency.
Table 1: Comparison of Common Sample Preparation Techniques
| Technique | Cleanup Efficiency | Common Interferences Removed | Suitability for Binimetinib |
|---|---|---|---|
| Protein Precipitation (PPT) | Lower | Proteins | Widely used, fast, and cost-effective.[5][10] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Salts, some phospholipids.[10] | More selective than PPT, can improve cleanliness. |
| Solid-Phase Extraction (SPE) | High | Phospholipids, salts, other endogenous components.[10][11] | Offers the cleanest extracts but requires more method development. |
Table 2: Example Quantitative Results from a Validated Method The following data is from a study quantifying Binimetinib (BNB) and Encorafenib (ENF) in human liver microsomes (HLM), demonstrating minimal matrix effect with their validated method.[7]
| Analyte | QC Level (ng/mL) | Matrix Effect (%) [Mean ± SD] | Recovery (%) [Mean ± SD] |
| Binimetinib | Low (15) | 99.12 ± 3.2 | 99.73 ± 0.78 |
| Medium (150) | 98.55 ± 2.8 | 100.1 ± 1.1 | |
| High (400) | 101.3 ± 1.9 | 99.95 ± 0.95 |
Visualizing the Mechanism of Ion Suppression
Understanding the mechanism of ion suppression can aid in developing effective mitigation strategies. In the electrospray ion source, matrix components compete with the analyte for access to the droplet surface and for the available charge, reducing the number of analyte ions that reach the mass spectrometer.
Caption: Competition for charge and surface access in an ESI droplet.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Technical Support Center: Enhancing Sensitivity for Binimetinib-d4 Detection in Biological Samples
Welcome to the technical support center for the bioanalysis of Binimetinib-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions encountered during the quantitative analysis of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a deuterated internal standard like this compound for quantitative LC-MS/MS analysis?
A1: Deuterated internal standards are considered the gold standard in quantitative LC-MS/MS for several key reasons:
-
Correction for Sample Preparation Variability: They accurately account for any loss of analyte during extraction, evaporation, and reconstitution steps.[1]
-
Compensation for Matrix Effects: this compound co-elutes with the non-labeled Binimetinib (B1684341), allowing it to experience and correct for similar ion suppression or enhancement caused by complex biological matrices.[1][2]
-
Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, overall assay precision and accuracy are significantly improved.[1]
Q2: I am observing a chromatographic separation between Binimetinib and this compound. What causes this and how can it be addressed?
A2: This phenomenon, known as the deuterium (B1214612) isotope effect, can occur due to slight differences in the physicochemical properties between the analyte and its deuterated counterpart, leading to different retention times.[3][4] Even a minor shift can cause them to experience different matrix effects, compromising accuracy.[4][5]
Troubleshooting Steps:
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can help minimize the separation.
-
Evaluate Different Columns: The degree of separation can be dependent on the column chemistry and dimensions.
-
Consider a ¹³C-labeled Standard: If chromatographic adjustments are insufficient, a ¹³C-labeled internal standard is less prone to these chromatographic shifts.[4]
Q3: My this compound signal is inconsistent or declining across a sample batch. What are the potential causes?
A3: A declining or erratic internal standard signal can point to several issues:
-
Sample Preparation Inconsistencies: Ensure consistent pipetting and handling throughout the sample preparation process.
-
Instrument Contamination: The mass spectrometer can become contaminated over time, leading to signal suppression.[1] Regular cleaning and maintenance are crucial.
-
Analyte-Internal Standard Interactions: In some instances, the analyte and internal standard may interact in a way that affects their ionization efficiency.
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent or matrix?
A4: Yes, this is known as isotopic exchange or back-exchange.[6][7] It is more likely to occur if the deuterium labels are in chemically labile positions and can be catalyzed by acidic or basic conditions.[6] This can compromise the accuracy of the results by artificially inflating the analyte signal. To test for this, incubate this compound in a blank matrix under your experimental conditions and monitor for any increase in the non-deuterated Binimetinib signal.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during your LC-MS/MS analysis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Fronting, Tailing, Splitting) | Column Issues: Contamination, partial clogging, or a void in the column.[1] Mobile Phase/Injection Solvent Mismatch: Injection solvent is significantly stronger than the mobile phase.[1] Extra-Column Effects: Issues with tubing, fittings, or the detector cell.[1] | Column Maintenance: Back-flush the column, or replace it if necessary. Ensure mobile phase pH is compatible with the column chemistry. Solvent Matching: If possible, dissolve samples in the initial mobile phase. System Check: Inspect all connections and tubing for blockages or leaks. |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. Matrix Effects: Insufficient removal of interfering substances from the biological matrix. | Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. Optimize Sample Preparation: Consider a more rigorous extraction method like solid-phase extraction (SPE) to achieve a cleaner sample extract. |
| Inaccurate Quantification at Low Concentrations | Poor Sensitivity: Suboptimal instrument parameters or significant ion suppression. Carryover: Residual analyte from a high-concentration sample affecting a subsequent low-concentration sample.[8] | Instrument Optimization: Tune the mass spectrometer parameters (e.g., collision energy, cone voltage) specifically for Binimetinib and this compound. Autosampler Wash: Optimize the autosampler wash procedure to minimize carryover. Inject blank samples after high-concentration standards to verify cleanliness. |
| Differential Matrix Effects | Incomplete Co-elution: The analyte and internal standard are not eluting at the exact same time and are therefore exposed to different matrix components that cause varying degrees of ion suppression or enhancement.[3][5] | Chromatographic Optimization: Adjust the LC method to ensure complete co-elution of Binimetinib and this compound. This may involve using a column with lower resolution to merge the peaks.[4] |
Experimental Protocols
Below are detailed methodologies for the analysis of Binimetinib in biological samples, adapted from published literature.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for preparing plasma samples for LC-MS/MS analysis.[3][9]
-
Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume of this compound working solution to each sample to achieve the desired final concentration.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of Binimetinib. These should be considered as a starting point and may require optimization for your specific instrumentation and application.
| Parameter | Condition |
| LC Column | Agilent Eclipse plus C18 (50 mm × 2.1 mm, 1.8 µm)[3][10] |
| Mobile Phase | Isocratic: 0.1% formic acid in water/acetonitrile (67:33, v/v)[3][10] |
| Flow Rate | 0.35 mL/min[3][10] |
| Run Time | 2.0 min[3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transition (Binimetinib) | m/z 441.0 → 165.0[3] |
| MRM Transition (this compound) | To be determined based on the specific deuteration pattern. |
| Cone Voltage (V) | 44[3] |
| Collision Energy (eV) | 54[3] |
Quantitative Data Summary
The following tables provide a summary of quantitative data from validated bioanalytical methods for Binimetinib.
Table 1: Linearity and Sensitivity
| Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Rat Plasma | 0.5 - 3000 | 0.5 | [3][10] |
| Human Liver Microsomes | 5 - 500 | 5 |
Table 2: Accuracy and Precision
| Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Rat Plasma | ≤ 7.52 | ≤ 7.52 | 92.88 - 102.28 | [3] |
| Human Liver Microsomes | 0.46 - 2.48 | 0.46 - 2.48 | 99.14 - 104.31 | [1] |
Table 3: Recovery
| Matrix | Extraction Recovery (%) | Reference |
| Rat Plasma | 92.88 - 102.28 | [3] |
| Human Liver Microsomes | 99.73 ± 0.78 | [1] |
Signaling Pathway and Experimental Workflow
Binimetinib is a selective inhibitor of MEK1 and MEK2, which are key components of the RAS-RAF-MEK-ERK signaling pathway.[11][12] This pathway plays a crucial role in cell proliferation and survival, and its dysregulation is common in various cancers.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. myadlm.org [myadlm.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of binimetinib for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
addressing poor peak shape in Binimetinib-d4 chromatography
Welcome to the technical support center for the chromatographic analysis of Binimetinib-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during experiments, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound in reversed-phase chromatography?
A1: Poor peak shape for this compound can arise from several factors, including:
-
Peak Tailing:
-
Secondary Interactions: Unwanted interactions between the basic functional groups of this compound and acidic residual silanol (B1196071) groups on the silica-based column packing material are a primary cause.
-
Inappropriate Mobile Phase pH: A mobile phase pH that is too high can lead to increased interaction with silanol groups, causing peak tailing. For binimetinib, pH values above 3.2 have been observed to cause peak tailing and longer elution times[1][2].
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.
-
Column Degradation: Loss of stationary phase or contamination of the column can create active sites that cause tailing.
-
Extra-column Effects: Excessive tubing length or dead volume in the system can lead to peak broadening and tailing[3].
-
-
Peak Fronting:
-
Column Overload: Injecting an excessive amount or volume of the sample is a common cause.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to distorted, fronting peaks.
-
Column Collapse: Physical degradation of the column bed can result in peak fronting.
-
Q2: My this compound peak is co-eluting with an interference, but it appears as a shoulder on my main peak. What could be the issue?
A2: This could be a case of peak splitting. This can occur if the sample solvent is not compatible with the mobile phase, causing the sample to not be injected in a compact band. It can also be caused by a partially blocked frit or a void at the head of the column.
Q3: I am observing a slight shift in the retention time of this compound compared to the non-deuterated Binimetinib. Is this normal?
A3: Yes, a small retention time shift between a deuterated internal standard and its non-deuterated analog is a known phenomenon in reversed-phase chromatography. This is often referred to as the "isotope effect." While usually minor, this separation can lead to differential matrix effects, where one compound experiences different ion suppression or enhancement than the other, potentially affecting quantitative accuracy[4]. If the separation is significant, chromatographic conditions may need to be adjusted to ensure co-elution.
Troubleshooting Guides
Issue 1: Peak Tailing of this compound
If you are observing peak tailing for this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound peak tailing.
Issue 2: Peak Fronting of this compound
For instances of peak fronting with this compound, please refer to the following guide:
Caption: Troubleshooting workflow for this compound peak fronting.
Data Summary
The following tables summarize typical parameters from validated LC-MS/MS methods for the analysis of Binimetinib. These can serve as a starting point for method development and troubleshooting.
Table 1: Chromatographic Conditions for Binimetinib Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Agilent Eclipse plus C18 (50 mm × 2.1 mm, 1.8 µm)[1][5] | Thermo Scientific Hypersil BDS C18[2] |
| Mobile Phase | 0.1% Formic acid in water/acetonitrile (67:33, v/v)[1][5] | 10 mM Ammonium (B1175870) formate (B1220265) in water/acetonitrile (38:62, v/v)[2][6] |
| pH | 3.2[1][5] | 3.8[2][6] |
| Flow Rate | 0.35 mL/min[1][5] | Not Specified |
| Detection | Positive MRM mode[1] | Positive Ion Mode[2] |
Table 2: Method Validation Parameters for Binimetinib Quantification
| Parameter | Value Range | Source |
| Linearity Range | 0.5–3000 ng/mL | [1][5] |
| 5–500 ng/mL | [2][6] | |
| Correlation Coefficient (r²) | ≥ 0.997 | [1][5] |
| ≥ 0.999 | [2][6] | |
| Extraction Recovery | 92.88–102.28% | [1][5] |
| ~99.73–100.1% | [2][6] | |
| Matrix Effect | RSD < 15% | [1] |
| ~98.7–99.12% | [2][6] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization to Mitigate Peak Tailing
This protocol describes a systematic approach to adjusting the mobile phase to improve the peak shape of this compound.
Objective: To reduce peak tailing by optimizing the mobile phase pH.
Materials:
-
This compound standard
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid
-
Calibrated pH meter
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Prepare Mobile Phase A (Aqueous):
-
Start with a known problematic condition, for example, a mobile phase with a pH of 4.5.
-
Prepare a second aqueous mobile phase with 0.1% formic acid in water. Measure the pH, which should be approximately 3.2. Studies have shown that adjusting the pH of the aqueous mobile phase to 3.2 can prevent peak tailing for binimetinib[1].
-
Prepare a third aqueous mobile phase with a pH of approximately 3.8 using 10 mM ammonium formate and adjusting with formic acid[2].
-
-
Prepare Mobile Phase B (Organic):
-
Use HPLC grade acetonitrile.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the initial mobile phase composition (e.g., 67% Mobile Phase A at pH 4.5 and 33% Mobile Phase B).
-
Inject a standard solution of this compound and record the chromatogram. Note the peak asymmetry factor.
-
Flush the system and equilibrate with the mobile phase containing the aqueous component at pH 3.2.
-
Inject the same standard solution and record the chromatogram.
-
Repeat the process with the mobile phase containing the aqueous component at pH 3.8.
-
-
Data Analysis:
-
Compare the peak shapes and asymmetry factors obtained at the different pH values. A significant improvement (asymmetry factor closer to 1) should be observed at the lower pH values.
-
Protocol 2: Assessing Column Overload
This protocol helps determine if peak fronting is caused by injecting too much analyte onto the column.
Objective: To identify and correct for column overload.
Materials:
-
This compound standard of known concentration
-
Mobile phase (as optimized in Protocol 1)
-
HPLC system with the selected column
Procedure:
-
Prepare a Dilution Series:
-
Prepare a series of dilutions of the this compound standard in the mobile phase, for example, at 100%, 50%, 25%, and 10% of the original concentration.
-
-
Injection and Analysis:
-
Begin by injecting a fixed volume of the lowest concentration (10%) standard.
-
Observe the peak shape. If it is symmetrical, proceed to the next higher concentration.
-
Continue injecting the standards in increasing concentration.
-
Note the concentration at which peak fronting begins to appear.
-
-
Injection Volume Variation (Optional):
-
If peak fronting is still observed at the lowest concentration, reduce the injection volume by half and re-inject.
-
-
-
The concentration and injection volume at which peak shape starts to deteriorate indicates the approximate capacity limit of the column under the current conditions. For routine analysis, operate below this limit.
-
References
- 1. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation | MDPI [mdpi.com]
troubleshooting isotopic interference in Binimetinib-d4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to isotopic interference in the analysis of Binimetinib-d4 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for Binimetinib are inconsistent and inaccurate despite using a this compound internal standard. What are the potential causes and how can I troubleshoot this?
Answer: Inaccurate or inconsistent quantitative results when using a deuterated internal standard like this compound can arise from several factors. The most common issues include a lack of co-elution, isotopic impurities in the internal standard, and isotopic exchange.
Troubleshooting Guide: Inaccurate Quantification
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Chromatographic Separation of Analyte and Internal Standard | Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1] This can lead to differential matrix effects, compromising accuracy.[1] | Protocol 1: Verification of Co-elution |
| Isotopic Impurity of Internal Standard | The this compound standard may contain a small percentage of the non-deuterated (d0) Binimetinib, leading to an artificially high analyte signal. | Protocol 2: Assessment of Isotopic Purity |
| Isotopic Exchange (H/D Back-Exchange) | Deuterium (B1214612) atoms on the internal standard can be replaced by protons from the sample matrix or solvents, especially at certain pH values or temperatures.[2] This reduces the concentration of the deuterated standard and increases the concentration of the unlabeled analyte. | Protocol 3: Evaluation of Isotopic Stability (Back-Exchange Study) |
Issue 2: High Background Signal at the Analyte Mass Transition
Question: I am observing a significant signal for unlabeled Binimetinib in my blank matrix samples that are spiked only with this compound. What is causing this?
Answer: This issue, often referred to as "cross-talk," is typically due to the presence of the unlabeled analyte as an impurity in the deuterated internal standard.[2] All deuterated standards contain a small amount of the unlabeled form. It is crucial to assess the contribution of this impurity to the analyte signal, especially at the lower limit of quantification (LLOQ).
Troubleshooting Guide: High Background Signal
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Contribution from Internal Standard | The signal from the unlabeled Binimetinib present in the this compound material is significant enough to interfere with the measurement of the actual analyte. | Protocol 4: Assessing Contribution of Internal Standard to Analyte Signal |
Experimental Protocols
Protocol 1: Verification of Co-elution
Objective: To confirm that Binimetinib and this compound elute at the same retention time.
Methodology:
-
Prepare two separate solutions: one with Binimetinib and one with this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Inject each solution separately into the LC-MS/MS system using your established chromatographic method.
-
Overlay the resulting chromatograms for the respective mass transitions of Binimetinib and this compound.
-
Analysis: The retention times for both compounds should be identical. A significant shift indicates a potential issue. If a shift is observed, consider adjusting the chromatographic gradient or using a column with slightly lower resolution to ensure co-elution.[1]
Protocol 2: Assessment of Isotopic Purity
Objective: To determine the percentage of unlabeled Binimetinib in the this compound internal standard.
Methodology:
-
Prepare a solution of the this compound internal standard in a suitable solvent.
-
Infuse the solution directly into the mass spectrometer or perform an LC separation.
-
Acquire a full scan mass spectrum in the appropriate ionization mode (positive ion mode is typically used for Binimetinib).[3]
-
Identify and integrate the peak areas for the ion signals corresponding to unlabeled Binimetinib (d0) and the deuterated form (d4).
-
Calculation: Isotopic Purity (%) = [Peak Area (d4) / (Peak Area (d0) + Peak Area (d4))] x 100
-
Analysis: Always request a certificate of analysis from your supplier specifying the isotopic purity.[1] High isotopic purity is crucial for accurate quantification.
Protocol 3: Evaluation of Isotopic Stability (Back-Exchange Study)
Objective: To determine if deuterium atoms on this compound are exchanging with hydrogen atoms from the sample matrix or during sample processing.
Methodology:
-
Prepare two sets of samples:
-
Set A (Control): Spike this compound into a neat solvent (e.g., acetonitrile/water).
-
Set B (Matrix): Spike this compound into a blank sample matrix (e.g., plasma).[1]
-
-
Incubate both sets of samples under the same conditions as your typical sample preparation workflow (time, temperature, pH).[1]
-
Process the samples using your established extraction procedure (e.g., protein precipitation).[3]
-
Analyze the samples by LC-MS/MS.
-
Analysis: Monitor for any increase in the signal of the non-deuterated Binimetinib in Set B compared to Set A. A significant increase suggests that H/D back-exchange is occurring.[1] If back-exchange is confirmed, the stability of the labeled positions on the molecule should be reviewed, and if possible, an internal standard with deuterium labels on more stable positions should be used.
Protocol 4: Assessing Contribution of Internal Standard to Analyte Signal
Objective: To quantify the contribution of the unlabeled analyte present in the internal standard to the overall analyte response at the LLOQ.
Methodology:
-
Prepare a blank matrix sample (a sample with no analyte).
-
Spike the sample with the this compound internal standard at the same concentration used in your analytical method.
-
Analyze the sample using your validated LC-MS/MS method and monitor the mass transition for the unlabeled Binimetinib.
-
Analysis: The response of the unlabeled analyte in this sample should be less than 20% of the response observed for the LLOQ of Binimetinib.[2] If the response is higher, it indicates a significant contribution from the internal standard, which can compromise the accuracy of low-level concentration measurements.
Data Presentation
Table 1: LC-MS/MS Parameters for Binimetinib Analysis The following are example parameters and should be optimized for your specific instrumentation.
| Parameter | Setting | Reference |
| Ionization Mode | Positive Ion Electrospray (ESI+) | [3] |
| Binimetinib MRM Transition | m/z 441.0 → 165.0 | [4] |
| This compound MRM Transition | To be determined based on specific deuteration pattern | |
| Column | Agilent Eclipse plus C18 (50 mm × 2.1 mm, 1.8 µm) | [3] |
| Mobile Phase | Isocratic: 0.1% formic acid in water/acetonitrile (67:33, v/v) | [3] |
| Flow Rate | 0.35 mL/min | [3] |
Note: The specific MRM transition for this compound will depend on the location of the deuterium labels. D4-binimetinib has been used as an internal standard in previous studies.[5]
Visualizations
Caption: Bioanalytical workflow for Binimetinib quantification.
Caption: Binimetinib inhibits the MAPK/ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Binimetinib-d4 Extraction from Plasma
Welcome to the technical support center for the analysis of Binimetinib-d4 in plasma samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with optimizing the extraction recovery of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from plasma?
A1: The most frequently employed techniques for extracting Binimetinib and its deuterated internal standards from plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1] Protein precipitation with acetonitrile (B52724) is a widely reported method that is simple, affordable, and provides good recovery.[2]
Q2: Why am I experiencing low extraction recovery of this compound?
A2: Low extraction recovery of this compound can be attributed to several factors, including:
-
Suboptimal Protein Precipitation: Incomplete precipitation of plasma proteins can lead to the analyte being trapped in the protein pellet.
-
Inappropriate Solvent Selection: The choice of organic solvent in LLE and PPT, or the sorbent and elution solvent in SPE, is critical for efficient extraction.[3]
-
Incorrect pH: The pH of the sample and extraction solvents can significantly impact the ionization state and solubility of this compound, affecting its partitioning behavior.[4]
-
Insufficient Mixing/Vortexing: Inadequate mixing during extraction can lead to incomplete partitioning of the analyte from the plasma matrix into the extraction solvent.[3]
-
Analyte Adsorption: this compound may adsorb to the surface of labware (e.g., plastic tubes), leading to losses.[5]
Q3: What is a typical extraction recovery percentage for Binimetinib from plasma?
A3: Using protein precipitation with acetonitrile, overall recoveries of Binimetinib from rat plasma have been reported in the range of 92.88–102.28%.[6][7] Another study reported a mean percent recovery of 93.41%.[2]
Q4: How can I minimize matrix effects during my analysis?
A4: Matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, are common with biological samples like plasma.[8] To minimize these effects:
-
Optimize Sample Cleanup: More selective sample preparation techniques like SPE can provide cleaner extracts compared to protein precipitation.[4][8]
-
Chromatographic Separation: Ensure adequate chromatographic separation of this compound from co-eluting matrix components.[8]
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like this compound is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in signal intensity.
Troubleshooting Guide: Low Extraction Recovery
This guide provides a systematic approach to diagnosing and resolving low recovery of this compound from plasma.
Problem: Low recovery with Protein Precipitation (PPT)
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Protein Precipitation | Increase the ratio of acetonitrile to plasma (e.g., from 3:1 to 4:1 or higher).[3] | A higher volume of organic solvent ensures more complete denaturation and precipitation of plasma proteins. |
| Vortex the sample vigorously for a longer duration (e.g., 1-2 minutes) after adding acetonitrile.[3] | Thorough mixing is essential for efficient protein precipitation and release of the analyte into the solvent. | |
| Increase the centrifugation speed and/or duration. | This will result in a more compact protein pellet and reduce the chances of analyte being trapped. | |
| Analyte Co-precipitation | Evaluate different precipitation solvents (e.g., methanol, acetone) or a mixture. | Different solvents have varying abilities to precipitate proteins while keeping the analyte in the supernatant.[3] |
| Optimize the incubation temperature and time post-solvent addition (e.g., -20°C for 30 minutes).[3] | Lower temperatures can enhance protein precipitation. |
Problem: Low recovery with Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal pH | Adjust the pH of the plasma sample. For a basic compound, adjust the pH to be at least 2 units above its pKa to ensure it is in its neutral, more organic-soluble form.[4] | The ionization state of the analyte is a critical determinant of its partitioning between the aqueous and organic phases. |
| Inappropriate Extraction Solvent | Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) or solvent mixtures. | The polarity of the extraction solvent should be optimized to selectively extract this compound while minimizing the extraction of interfering substances. |
| Emulsion Formation | Add salt (e.g., sodium chloride) to the aqueous phase before extraction. | This increases the polarity of the aqueous phase and can help break emulsions. |
| Centrifuge at a higher speed or for a longer duration to aid in phase separation.[3] | ||
| Insufficient Mixing | Vortex for a sufficient amount of time (e.g., 1-2 minutes) to ensure adequate contact between the two phases.[3] |
Problem: Low recovery with Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Sorbent | Select a sorbent based on the physicochemical properties of Binimetinib. A mixed-mode sorbent (e.g., combining reversed-phase and ion-exchange) can be effective.[5] | The sorbent chemistry must be suitable for retaining the analyte from the plasma matrix. |
| Suboptimal pH during Loading | Adjust the pH of the sample before loading onto the SPE cartridge to ensure the analyte is in the correct ionization state for retention.[5] | |
| Inefficient Washing | Ensure the wash solvent is strong enough to remove interferences but not so strong that it elutes the analyte. | This step is crucial for obtaining a clean extract. |
| Incomplete Elution | Use a stronger elution solvent or a larger volume. The pH of the elution solvent may need to be optimized to disrupt the interaction between the analyte and the sorbent.[5] | The elution solvent must be capable of effectively desorbing the analyte from the SPE cartridge. |
Data Summary Tables
Table 1: Reported Extraction Recoveries for Binimetinib from Plasma
| Extraction Method | Analyte Concentration (ng/mL) | Mean Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | 1.5 | 94.18 | [2] |
| 1800 | 93.41 | [2] | |
| 2400 | 92.69 | [2] |
Table 2: Protein Precipitation Optimization Parameters
| Parameter | Standard Condition | Optimized Condition |
| Solvent:Plasma Ratio | 3:1 (v/v) | 4:1 or 5:1 (v/v) |
| Vortex Time | 30 seconds | 1-2 minutes |
| Incubation | Room Temperature | -20°C for 30 minutes |
| Centrifugation Speed | 10,000 x g | >12,000 x g |
| Centrifugation Time | 5 minutes | 10-15 minutes |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This protocol is adapted from a validated bioanalytical method for Binimetinib in rat plasma.[2][6][7]
-
Sample Preparation: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add the working solution of the internal standard (this compound).
-
Precipitation: Add 300-400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for your LC-MS/MS analysis.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Visualizations
Caption: A flowchart for troubleshooting low extraction recovery of this compound from plasma.
References
- 1. A review on lc-ms/ms in bioanalytical studies [wisdomlib.org]
- 2. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 6. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chromatographytoday.com [chromatographytoday.com]
stability issues with Binimetinib-d4 in different matrices
Welcome to the technical support center for Binimetinib-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues with this compound in various biological matrices.
Troubleshooting Guide: this compound Stability Issues
Users may encounter variability in quantification results, suggesting potential degradation of this compound. The following table outlines common stability issues, their potential causes, and recommended troubleshooting steps. While specific stability data for this compound is not extensively published, the information is based on established principles for deuterated compounds and data from studies on its non-deuterated counterpart, Binimetinib (B1684341). Deuteration is generally known to increase metabolic stability.[1][2][3]
| Issue | Potential Cause | Troubleshooting/Solution |
| Low Analyte Response in Plasma/Serum Samples Stored at Room Temperature | Short-term (Bench-top) Instability: Degradation of this compound due to enzymatic activity or chemical instability at ambient temperatures. | - Minimize the time samples are kept at room temperature. - Place samples in an ice bath during processing. - Validate short-term stability by testing QC samples left at room temperature for varying durations (e.g., 4, 8, 24 hours). Studies on Binimetinib have shown it to be stable for at least 24 hours at room temperature. |
| Inconsistent Results After Multiple Freeze-Thaw Cycles | Freeze-Thaw Instability: Repeated freezing and thawing can disrupt sample integrity, leading to analyte degradation. | - Aliquot samples into single-use vials to avoid multiple freeze-thaw cycles. - Conduct a freeze-thaw stability study by subjecting QC samples to at least three freeze-thaw cycles and comparing the results to freshly prepared standards. Binimetinib has been found to be stable for at least three freeze-thaw cycles. |
| Decreased Analyte Concentration in Long-Term Storage | Long-term Instability: Degradation of this compound over extended storage periods, even at low temperatures. | - Ensure samples are stored at or below -80°C for long-term storage. - Perform long-term stability testing by analyzing QC samples stored for extended periods (e.g., 1, 3, 6 months). Binimetinib has demonstrated stability in plasma for at least 30 days at -80°C.[4] |
| Variability in Tissue Homogenate Samples | Matrix Effect/Enzymatic Degradation: Tissue homogenates have a more complex matrix with higher enzymatic activity compared to plasma or serum, which can affect analyte stability and extraction efficiency. | - Use appropriate homogenization buffers with protease and phosphatase inhibitors. - Optimize the sample clean-up and extraction procedure to minimize matrix effects. - Perform matrix effect experiments by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. |
| Unexpected Degradation Products Observed | Chemical Instability: Binimetinib may degrade under certain conditions, such as acidic hydrolysis or oxidation.[5][6] | - Ensure the pH of the sample and processing solutions is controlled. - Avoid exposure to strong oxidizing agents. - Characterize any major degradation products to understand the degradation pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound compared to Binimetinib?
Q2: How should I store my plasma and serum samples containing this compound?
A2: Based on stability studies of Binimetinib, the following storage conditions are recommended for plasma and serum samples:
-
Short-term (up to 24 hours): Room temperature or at 4°C.[8]
-
Long-term (beyond 24 hours): Frozen at -20°C or -80°C.[8] For prolonged storage, -80°C is preferable. Binimetinib has been shown to be stable in plasma for at least 30 days at -80°C.[4]
Q3: What are the main degradation pathways for Binimetinib that I should be aware of?
A3: Studies on Binimetinib have shown that it is susceptible to degradation under acidic hydrolysis and oxidative stress conditions.[5][6] The primary metabolic pathway for Binimetinib is glucuronidation, with other routes including N-dealkylation and amide hydrolysis.[9] While deuteration may alter the rate of metabolism, it is important to be aware of these potential degradation routes when designing experiments and interpreting results.
Experimental Protocols
Protocol for Assessing Freeze-Thaw Stability
-
Sample Preparation: Prepare at least three replicates of low and high concentration quality control (QC) samples in the desired biological matrix.
-
Freeze-Thaw Cycles:
-
Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a minimum of three cycles.
-
-
Sample Analysis: After the final thaw, process and analyze the QC samples along with a freshly prepared calibration curve and a set of control QC samples that have not undergone freeze-thaw cycles.
-
Data Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Protocol for Assessing Short-Term (Bench-Top) Stability
-
Sample Preparation: Prepare at least three replicates of low and high concentration QC samples in the desired biological matrix.
-
Room Temperature Incubation: Place the QC samples on a lab bench at room temperature for a specified period that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Sample Analysis: After the incubation period, process and analyze the QC samples along with a freshly prepared calibration curve and control QC samples that were kept at the recommended storage temperature.
-
Data Evaluation: The mean concentration of the bench-top samples should be within ±15% of the nominal concentration.
Visualizations
Binimetinib Mechanism of Action: MAPK/ERK Signaling Pathway
Binimetinib is a selective inhibitor of MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway.[9][10][11][12][13] This pathway regulates cell proliferation, differentiation, and survival.[10][13] By inhibiting MEK, Binimetinib prevents the phosphorylation and activation of ERK, thereby blocking downstream signaling that can lead to tumor growth.[10]
References
- 1. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 2. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics and characterization of major degradants of binimetinib employing liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Binimetinib? [synapse.patsnap.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Binimetinib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 13. oncodaily.com [oncodaily.com]
minimizing ion suppression for Binimetinib-d4 in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Binimetinib-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on minimizing ion suppression.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound.
Issue 1: Low signal intensity and poor reproducibility for this compound.
-
Question: My signal for this compound is weak and inconsistent across injections. What are the likely causes and how can I fix this?
-
Answer: This is a classic sign of ion suppression, where other components in your sample interfere with the ionization of this compound in the mass spectrometer's source.[1] Here’s a systematic approach to troubleshoot this:
-
Assess Ion Suppression: The first step is to confirm that ion suppression is occurring and to identify where in your chromatographic run it is most severe. The most effective way to do this is with a post-column infusion experiment.
-
Optimize Sample Preparation: The cleaner your sample, the lower the risk of ion suppression. Different sample preparation techniques have varying efficiencies in removing interfering matrix components like phospholipids (B1166683), which are a common cause of ion suppression.[2][3][4][5]
-
Refine Chromatographic Conditions: If your sample preparation is optimized, the next step is to adjust your liquid chromatography (LC) method to separate this compound from the interfering components.
-
Issue 2: My deuterated internal standard (this compound) is not adequately compensating for signal variability.
-
Question: I'm using this compound as an internal standard, but I'm still seeing high variability in my results. Why is this happening?
-
Answer: While stable isotope-labeled internal standards like this compound are the gold standard for correcting matrix effects, they can sometimes fail to provide full correction.[1] This phenomenon, known as differential ion suppression, can occur for a few reasons:
-
Chromatographic Separation: Even a slight separation between Binimetinib and this compound on the analytical column can expose them to different levels of co-eluting matrix components.
-
High Concentration of Interferences: If the concentration of a co-eluting species is extremely high, it can disproportionately suppress the ionization of both the analyte and the internal standard.
-
Issue 3: The signal for my internal standard is dropping off throughout my analytical run.
-
Question: When I run a batch of samples, the peak area for this compound gets progressively smaller. What could be causing this?
-
Answer: This suggests a build-up of late-eluting matrix components on your column, which then cause increasing ion suppression in subsequent injections.[6] To address this:
-
Incorporate a Column Wash: Add a high-organic wash step at the end of your gradient to elute strongly retained matrix components.
-
Extend the Run Time: Ensure your chromatographic run is long enough for all potential interferences to elute before the next injection.
-
Inject Blank Samples: Periodically injecting a blank solvent can help wash the column and diagnose carryover issues.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, like this compound, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your analytical method.[1] It typically occurs in the ion source of the mass spectrometer, especially with electrospray ionization (ESI), where competition for charge or droplet surface area hinders the analyte's ability to form gas-phase ions.
Q2: How can I qualitatively and quantitatively assess ion suppression?
A2: A post-column infusion experiment is the most common method to qualitatively identify regions of ion suppression in your chromatogram.[7][8] To quantify the extent of ion suppression (the matrix effect), a post-extraction spike method is used.[9]
Q3: What are the most common sources of ion suppression in bioanalysis?
A3: The most common sources are endogenous components of biological matrices, such as salts, proteins, and particularly phospholipids.[2][5] Phospholipids are notorious for co-eluting with a wide range of analytes in reversed-phase chromatography and are a significant cause of ion suppression.[2][5]
Q4: Can my mobile phase contribute to ion suppression?
A4: Yes, non-volatile mobile phase additives, such as phosphate (B84403) buffers, can crystallize in the ion source and suppress the signal. It is always recommended to use volatile additives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) for LC-MS applications.
Data & Protocols
Comparison of Sample Preparation Techniques
Effective sample preparation is the first line of defense against ion suppression. The choice of technique can significantly impact data quality by removing interfering matrix components.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) | 93.41% (for Binimetinib)[10] | 1.70% (for Binimetinib)[10] | Advantages: Simple, fast, and inexpensive. Disadvantages: Less effective at removing phospholipids and other interferences, leading to a higher potential for ion suppression.[9][11] |
| Liquid-Liquid Extraction (LLE) | 85-100% | < 25% | Advantages: Can provide cleaner extracts than PPT, effective at removing salts and some phospholipids. Disadvantages: Can be labor-intensive, requires large volumes of organic solvents, and may form emulsions. |
| Solid-Phase Extraction (SPE) | 90-105% | < 15% | Advantages: Highly effective and versatile for removing a wide range of interferences, providing the cleanest extracts. Can be automated. Disadvantages: Requires method development and can be more expensive than PPT or LLE. |
Note: Recovery and Matrix Effect data for PPT are from a study on Binimetinib in rat plasma.[10] Data for LLE and SPE are typical performance characteristics for small molecules and may vary depending on the specific protocol.
Key Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps visualize the regions in your chromatogram where ion suppression is occurring.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-piece for mixing
-
This compound standard solution (e.g., 50 ng/mL in mobile phase)
-
Blank, extracted matrix sample (e.g., plasma extract prepared with your standard protocol)
Methodology:
-
System Setup:
-
Connect the outlet of your analytical column to one port of the T-piece.
-
Connect a syringe pump containing the this compound standard solution to the second port of the T-piece.
-
Connect the third port of the T-piece to the mass spectrometer's ion source.
-
-
Infusion:
-
Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Start your LC gradient without an injection and wait for the this compound signal to stabilize in the mass spectrometer.
-
-
Injection and Analysis:
-
Inject the blank, extracted matrix sample onto the LC column.
-
Monitor the signal of the infused this compound throughout the chromatographic run.
-
Interpretation: A stable baseline indicates no ion suppression. Dips in the baseline signal correspond to retention times where co-eluting matrix components are causing ion suppression.
-
Protocol 2: Protein Precipitation of Plasma Samples for Binimetinib Analysis
This is a common and rapid sample cleanup method.
Materials:
-
Plasma samples containing this compound
-
Acetonitrile (ACN)
-
Centrifuge
Methodology:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and inject it into the LC-MS/MS system.
Visualizations
Signaling Pathway
Binimetinib is an inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. Understanding this pathway is crucial for interpreting the pharmacological effects of the drug.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Binimetinib on MEK1/2.
Experimental & Troubleshooting Workflows
Visualizing workflows can help in systematically addressing experimental challenges.
Caption: A logical workflow for troubleshooting low signal intensity of this compound.
Caption: A typical experimental workflow for the bioanalysis of this compound in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. etsu.elsevierpure.com [etsu.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Binimetinib-d4 Analytical Queries
Welcome to the technical support center for bioanalytical assays involving Binimetinib-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental workflows.
Troubleshooting Guide: Calibration Curve Linearity Problems
Non-linear calibration curves are a frequent challenge in LC-MS/MS bioanalysis. This guide provides a structured approach to identifying and resolving potential issues when using this compound as an internal standard.
Question: My calibration curve for Binimetinib (B1684341) is showing poor linearity (r² < 0.99). What are the potential causes and how can I troubleshoot this?
Answer:
Poor linearity in your calibration curve can stem from several factors, ranging from sample preparation to data analysis. Below is a step-by-step guide to help you identify and resolve the issue.
Step 1: Investigate the Internal Standard (this compound) Response
A stable internal standard (IS) response across all calibration points is crucial for accurate quantification.
-
Symptom: The peak area of this compound is inconsistent or shows a trend (increasing or decreasing) with increasing analyte concentration.
-
Potential Causes:
-
Inconsistent Pipetting: Inaccurate or imprecise addition of the IS solution to your samples.
-
Matrix Effects: Ion suppression or enhancement affecting the IS differently across the concentration range. While deuterated standards are chosen to minimize this, it can still occur.
-
Differential Adsorption: The analyte (Binimetinib) and the deuterated internal standard (this compound) may adsorb differently to labware (e.g., pipette tips, vials) or components of the LC system.[1] This can be more pronounced at lower concentrations.
-
Carry-over: Residual analyte or IS from a high-concentration sample being injected with the subsequent sample.[1]
-
-
Troubleshooting Actions:
-
Verify Pipetting Accuracy: Calibrate and verify the performance of your pipettes.
-
Assess Matrix Effects: Prepare a set of quality control (QC) samples in the same biological matrix and in a neat solution. A significant difference in the IS response suggests matrix effects.
-
Minimize Adsorption: Use low-adsorption labware. Consider priming the LC system with a high-concentration sample before starting the analytical run.
-
Evaluate Carry-over: Inject a blank sample immediately after the highest calibrator. The response for Binimetinib and this compound should be less than 20% of the Lower Limit of Quantification (LLOQ) and less than 5% for the IS, respectively.[2]
-
Step 2: Examine Chromatographic Performance
Suboptimal chromatography can directly impact peak integration and, consequently, linearity.
-
Symptom: Poor peak shape (tailing, fronting, or splitting), shifting retention times, or co-elution with interfering peaks.[3]
-
Potential Causes:
-
Column Degradation: Loss of stationary phase or column contamination.
-
Mobile Phase Issues: Incorrect composition, pH, or degradation of mobile phase components.[3]
-
Sample Solvent Effects: Injecting a sample in a solvent significantly stronger than the mobile phase.
-
-
Troubleshooting Actions:
-
Equilibrate the Column: Ensure the column is properly equilibrated with the mobile phase before each run.
-
Optimize Mobile Phase: Prepare fresh mobile phase. Ensure the pH is consistent, as this can affect peak shape. For example, a mobile phase of 0.1% formic acid in water/acetonitrile has been successfully used.[2]
-
Implement a Wash Step: Use a strong solvent wash at the end of each run to elute any strongly retained compounds.
-
Check for Contamination: Run a blank gradient to check for ghost peaks or baseline noise.
-
Step 3: Review Mass Spectrometer and Data Processing Parameters
-
Symptom: Inconsistent signal or high background noise.
-
Potential Causes:
-
Source Contamination: A dirty ion source can lead to inconsistent ionization and signal suppression.
-
Detector Saturation: At high concentrations, the detector response may become non-linear.
-
Improper Integration: The peak integration algorithm may not be correctly identifying the start and end of the peaks, especially at the lower and upper ends of the curve.
-
-
Troubleshooting Actions:
-
Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source.
-
Dilute High-Concentration Samples: If detector saturation is suspected, dilute the upper-level calibrators and high-concentration QC samples.
-
Manually Review Integration: Visually inspect the peak integration for each calibrator. Adjust integration parameters if necessary to ensure consistency.
-
Consider Weighted Regression: For calibration curves spanning a wide dynamic range, heteroscedasticity (non-uniform variance) can be an issue. Using a weighted linear regression (e.g., 1/x or 1/x²) can often improve linearity.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical concentration ranges for a Binimetinib calibration curve?
A1: Published methods show linear ranges for Binimetinib in biological matrices from 2 to 100 ng/mL and 5 to 500 ng/mL.[5][6][7] Another study reported a range of 0.5 to 3000 ng/mL in rat plasma.[2] The appropriate range will depend on the specific requirements of your study.
Q2: What are the acceptance criteria for linearity?
A2: A common acceptance criterion for the coefficient of determination (r²) is a value equal to or greater than 0.99.[5][8]
Q3: Can the biological matrix affect my analysis?
A3: Yes, the biological matrix (e.g., plasma, liver microsomes) can cause matrix effects, leading to ion suppression or enhancement.[8] It is essential to validate your method for matrix effects. One study found that the matrix effect for Binimetinib in human liver microsomes was 99.12% ± 3.2%, indicating a minor effect.[8]
Q4: What are the key parameters for a typical LC-MS/MS method for Binimetinib?
A4: Successful methods have utilized a C18 column with a mobile phase consisting of an aqueous component with an additive like formic acid or ammonium (B1175870) formate (B1220265) and an organic component like acetonitrile.[2][8] Detection is typically performed using a triple quadrupole mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM).[2]
Data Summary
The following tables summarize key parameters from validated LC-MS/MS methods for Binimetinib quantification.
Table 1: Linearity and Range of Published Binimetinib Assays
| Biological Matrix | Linear Range (ng/mL) | Coefficient of Determination (r²) | Reference |
| Human Liver Microsomes | 5 - 500 | ≥ 0.999 | [8] |
| Rat Plasma | 2 - 100 | Not specified | [5] |
| Rat Plasma | 0.5 - 3000 | Not specified | [2] |
| Rat Plasma | 5 - 500 | Not specified | [6][7] |
Table 2: Precision and Accuracy Data for Binimetinib Quantification
| Biological Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Human Liver Microsomes | 0.46 - 2.48 | 0.46 - 2.48 | 99.14 - 104.31 | [8] |
| Rat Plasma | ≤ 7.52 | ≤ 7.52 | 92.88 - 102.28 | [9] |
Experimental Protocols
Example Protocol: Sample Preparation using Protein Precipitation
This is a general protocol based on published methods and may require optimization for your specific application.
-
To 50 µL of a plasma sample, calibrator, or QC, add 150 µL of a methanolic solution containing the internal standard (this compound).[5]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.[5]
Visualizations
Logical Workflow for Troubleshooting Calibration Curve Linearity
Caption: A troubleshooting workflow for addressing calibration curve linearity issues.
Experimental Workflow for Bioanalytical Sample Analysis
Caption: A typical experimental workflow for the bioanalysis of Binimetinib.
References
- 1. Differential adsorption of an analyte and its D4, D5 and 13C6 labeled analogues combined with instrument-specific carry-over issues: The Achilles' heel of ibrutinib TDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. LC-MS/MS bioanalytical method for quantification of binimetinib and venetoclax, and their pharmacokinetic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Binimetinib-d4 Analysis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in resolving chromatographic issues, specifically the co-elution of peaks with the internal standard Binimetinib-d4 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of peak co-elution involving my analyte and the internal standard, this compound?
A1: Peak co-elution occurs when two or more compounds are not adequately separated by the chromatographic system.[1][2] For this compound, potential co-eluting compounds could include:
-
Endogenous matrix components: Molecules from the biological sample (e.g., plasma, tissue) that have similar properties to this compound under the current analytical conditions.
-
Metabolites: A metabolite of Binimetinib or a co-administered drug that has not been fully resolved. Binimetinib is known to be metabolized through glucuronidation, N-dealkylation, and amide hydrolysis.[3]
-
Isomeric compounds: Structural isomers of a co-administered drug or an endogenous compound.
-
"Ghost peaks": Contaminants from a previous injection that elute in the current run.
Q2: How can I confirm that I have a co-elution problem and not another issue like peak splitting?
A2: Differentiating co-elution from other peak shape issues is a critical first step.
-
Visual Inspection: True co-elution often presents as a peak with a "shoulder" or a non-symmetrical shape that is not a classic tail or front.[4]
-
Mass Spectrometry (MS) Data: This is the most definitive method. Examine the mass spectrum across the entire peak width. If you have co-elution, you will see ions corresponding to this compound (and your analyte) as well as other distinct m/z values from the interfering compound. If the peak is pure, the mass spectrum should be consistent across the peak.
-
Injection Volume: Reducing the injection volume can sometimes help distinguish two closely eluting peaks. If two distinct peaks begin to appear at a lower concentration, it is likely co-elution.
-
Peak Splitting: This often affects all peaks in the chromatogram and can be caused by issues like a partially blocked column frit, a column void, or a mismatch between the sample solvent and the mobile phase.[5]
Q3: My this compound internal standard peak is co-eluting with an unknown interference. What is the first parameter I should adjust in my LC method?
A3: The most effective first step is often to modify the mobile phase gradient. A shallower gradient provides more time for compounds to interact with the stationary phase, which can significantly improve the separation of closely eluting peaks.[6] If your peaks of interest elute between 4 and 5 minutes with a gradient ramp of 5% to 95% B over 6 minutes, try flattening the gradient in that specific region (e.g., hold at 40% B for 2 minutes before resuming the ramp).
Q4: Can my sample preparation method contribute to co-elution issues?
A4: Yes, an inadequate sample cleanup can lead to co-elution by failing to remove endogenous matrix components. While protein precipitation is a common and rapid method used for Binimetinib analysis, it provides minimal cleanup.[7] If you suspect matrix interference, consider more selective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). These methods can provide a much cleaner sample extract, reducing the chances of co-elution.
Troubleshooting Guide: Resolving this compound Co-elution
This guide provides a systematic approach to resolving co-eluting peaks. Begin with Level 1 modifications, which are the simplest to implement, before proceeding to more complex changes.
Level 1: Mobile Phase & Gradient Optimization
These adjustments alter the selectivity of the separation without requiring changes to the hardware.[8][9]
| Parameter to Adjust | Recommended Action | Expected Outcome & Rationale |
| Gradient Slope | Decrease the rate of change (%B/min) around the elution time of the co-eluting peaks. For example, change a linear ramp from 30-70% B over 2 minutes to a ramp of 30-50% B over 4 minutes. | Improves Resolution. A shallower gradient increases the effective difference in retention for closely eluting compounds, allowing them to separate more fully.[6] |
| Organic Modifier | Switch the organic solvent in the mobile phase. If you are using acetonitrile (B52724), prepare a mobile phase with methanol (B129727) at an equivalent strength and re-run the analysis. | Alters Selectivity. Acetonitrile and methanol have different chemical properties and interact differently with both the analyte and the stationary phase. This can change the elution order and resolve co-eluting peaks.[8] |
| Mobile Phase pH | For ionizable compounds, adjust the pH of the aqueous mobile phase (Mobile Phase A) by 0.5-1.0 pH unit. Ensure the new pH is still within the stable range for your column. | Changes Retention & Selectivity. Modifying the pH alters the ionization state of acidic or basic analytes, which can dramatically change their retention time on a reverse-phase column and resolve them from neutral interferences. |
Table 1: Hypothetical Data from Mobile Phase Optimization
| Method Condition | This compound Retention Time (min) | Interference Retention Time (min) | Resolution (Rs) |
| Initial Method (5-95% ACN in 5 min) | 3.45 | 3.45 | 0.00 |
| Shallow Gradient (40-60% ACN in 5 min) | 4.12 | 4.25 | 1.35 |
| Methanol Modifier (45-65% MeOH in 5 min) | 4.88 | 4.71 | 1.62 |
Note: A resolution value (Rs) of >1.5 indicates baseline separation.[6]
Level 2: Flow Rate & Temperature Adjustments
These parameters primarily affect efficiency and can provide modest gains in resolution.
| Parameter to Adjust | Recommended Action | Expected Outcome & Rationale |
| Flow Rate | Decrease the flow rate. For example, reduce the flow from 0.5 mL/min to 0.3 mL/min. | Improves Efficiency. Lowering the flow rate can lead to sharper, narrower peaks by allowing for more efficient mass transfer between the mobile and stationary phases, which can improve resolution. However, this will increase the total run time.[8] |
| Column Temperature | Adjust the column temperature. Try decreasing it by 10°C (e.g., from 40°C to 30°C) or increasing it by 10°C. | Alters Selectivity & Viscosity. Temperature changes can subtly alter the selectivity of the separation. Lower temperatures generally increase retention and may improve resolution, while higher temperatures decrease viscosity, which can improve efficiency.[8] |
Level 3: Stationary Phase (Column) Change
If optimization of mobile phase and operating parameters is insufficient, changing the column chemistry is the most powerful way to resolve co-elution.[4][9]
| Parameter to Adjust | Recommended Action | Expected Outcome & Rationale |
| Stationary Phase Chemistry | Switch to a column with a different stationary phase. If using a standard C18 column, consider a Phenyl-Hexyl or a Biphenyl phase. | Drastically Alters Selectivity. These phases offer different retention mechanisms (e.g., π-π interactions) compared to the hydrophobic interactions of a C18. This is highly effective for separating compounds that are structurally similar. |
| Particle Size / Column Length | Switch to a column with smaller particles (e.g., 3.5 µm to 1.8 µm) or a longer column (e.g., 50 mm to 100 mm). | Increases Efficiency (N). Both options increase the number of theoretical plates in the separation, resulting in sharper peaks and better resolution for closely eluting compounds.[9] |
Experimental Protocols & Visualizations
Protocol: Baseline LC-MS/MS Method for Binimetinib
This protocol is a typical starting point for the analysis of Binimetinib in human plasma, based on published methods.[7][10][11] this compound is used as the internal standard.[3]
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard (this compound at 50 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
2. LC-MS/MS System & Conditions
| Parameter | Setting |
| LC System | UPLC/HPLC System (e.g., Waters Acquity, Shimadzu Nexera) |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S) |
| Column | C18 Reverse-Phase Column (e.g., Agilent Eclipse Plus C18, 50 mm x 2.1 mm, 1.8 µm)[11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 10% B (0.0-0.5 min), 10-90% B (0.5-4.0 min), 90% B (4.0-5.0 min), 10% B (5.1-6.0 min) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Binimetinib: 442.1 > 165.0; This compound: 446.1 > 169.0 |
Diagrams
Caption: The MAPK/ERK signaling pathway is inhibited by Binimetinib at MEK1/2.[12][][14][15]
Caption: A logical workflow for systematically troubleshooting co-elution issues.
Caption: Standard bioanalytical workflow from sample receipt to final reporting.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. support.waters.com [support.waters.com]
- 6. benchchem.com [benchchem.com]
- 7. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 14. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 15. news-medical.net [news-medical.net]
impact of different anticoagulants on Binimetinib-d4 analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of different anticoagulants on the bioanalysis of Binimetinib-d4, a deuterated internal standard for Binimetinib (B1684341). It is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for plasma collection for Binimetinib analysis?
A1: For quantitative bioanalysis of small molecules like Binimetinib using LC-MS/MS, K2-EDTA (dipotassium ethylenediaminetetraacetic acid) is generally the recommended anticoagulant. EDTA prevents clotting by chelating calcium ions. This method is known to result in a cleaner plasma matrix and reduces the likelihood of clot formation in samples, which is particularly beneficial when using automated liquid handling systems. While specific comparative studies on Binimetinib are limited, research on other anticancer drugs has shown that the choice of anticoagulant can significantly affect analytical results[1]. EDTA is often preferred over heparin due to heparin's known potential to cause ion suppression in electrospray ionization (ESI) mass spectrometry[2][3].
Q2: Can I use heparinized or citrated plasma for this compound analysis?
A2: While it is possible, using heparin or citrate (B86180) can introduce complications.
-
Heparin: This anticoagulant works by inhibiting thrombin. However, it is a known cause of matrix effects in LC-MS/MS, specifically ion suppression, which can lead to reduced signal intensity and underestimation of the analyte concentration[1][3][4]. For some drugs, heparin has been shown to cause a significant underestimation of plasma concentrations[1].
-
Sodium Citrate: Citrate also prevents coagulation by chelating calcium. It is typically collected in tubes containing a liquid solution, which results in a dilution of the blood sample (usually 1 part citrate to 9 parts blood). This dilution factor must be accounted for in calculations. For some compounds, citrate has been associated with an overestimation of drug levels[1].
Given these potential issues, if heparin or citrate must be used, thorough validation is critical to assess and correct for any impact on accuracy and precision.
Q3: What is a matrix effect and how do anticoagulants contribute to it?
A3: A matrix effect is the alteration of analyte ionization efficiency (either suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix[5]. Anticoagulants are considered exogenous (introduced) components that can cause such effects[5]. They can interfere with the LC-MS/MS signal by:
-
Ion Suppression: Competing with the analyte of interest (this compound) for ionization in the MS source, leading to a weaker signal[3][4]. This is a common issue with heparin.
-
Ion Enhancement: Increasing the ionization efficiency of the analyte, leading to an artificially high signal.
-
Adduct Formation: Forming complexes with the analyte, which can complicate data interpretation.
Using a stable isotope-labeled internal standard like this compound helps to compensate for matrix effects, as both the analyte and the standard are affected similarly. However, severe ion suppression can still reduce the signal to a level that compromises sensitivity and the lower limit of quantification (LLOQ).
Troubleshooting Guide
Problem: Low or inconsistent signal intensity for this compound.
| Potential Cause | Troubleshooting Steps |
| Ion Suppression from Heparin | If using heparinized plasma, the anticoagulant is a likely cause of ion suppression[1][4]. Recommendation: Re-collect samples using K2-EDTA tubes if possible. If re-collection is not an option, perform a post-extraction addition experiment to quantify the matrix effect. Optimize the chromatographic method to separate Binimetinib from the components causing suppression. |
| Sample Dilution from Citrate | Blood collection in sodium citrate tubes involves a 1:9 dilution. Recommendation: Ensure all concentration calculations are corrected for this dilution factor. Failure to do so will result in reported concentrations being artificially low. |
| Poor Extraction Recovery | The sample preparation method may not be efficiently extracting this compound from the plasma matrix. Recommendation: Review the extraction protocol. For Binimetinib, protein precipitation with acetonitrile (B52724) is a common and effective method[6]. Ensure the ratio of acetonitrile to plasma is optimal (typically 3:1 or 4:1 v/v). Check the stability of this compound under all experimental conditions (e.g., freeze-thaw cycles, room temperature). |
| Suboptimal LC-MS/MS Conditions | The instrument parameters may not be optimized for this compound. Recommendation: Verify the mass transitions, collision energy, and source parameters. Ensure the mobile phase composition is appropriate for retaining and eluting the analyte with a good peak shape. |
Table 1: General Comparison of Common Anticoagulants for LC-MS/MS Bioanalysis
| Anticoagulant | Mechanism of Action | Advantages for LC-MS/MS | Disadvantages for LC-MS/MS |
| K2-EDTA | Chelates Ca²⁺ ions | - Generally low matrix effect. - Prevents sample clotting effectively, ideal for automation[2]. - Preserves cellular components well. | - Can interfere with the analysis of metal-dependent enzymes or metal-containing drugs. |
| Lithium/Sodium Heparin | Inhibits thrombin activity | - Can be used for many clinical chemistry tests. | - Known to cause significant ion suppression in ESI-MS[1][4]. - Can lead to underestimation of drug concentrations[1]. - May form insoluble precipitates with some drugs. |
| Sodium Citrate | Chelates Ca²⁺ ions | - Effect is easily reversible. - Standard for coagulation assays. | - Collected as a liquid, causing sample dilution that must be corrected. - Can lead to overestimation of some drug concentrations[1]. |
Experimental Protocols & Visualizations
Binimetinib Mechanism of Action: MAPK Pathway
Binimetinib is a selective inhibitor of MEK1 and MEK2, which are key kinases in the RAS/RAF/MEK/ERK signaling pathway (also known as the MAPK pathway).[7][8] Inhibition of MEK prevents the phosphorylation and activation of ERK, which in turn blocks downstream signaling that promotes cell proliferation and survival.[8]
General Workflow for this compound Analysis
The following diagram outlines a typical workflow for the quantification of Binimetinib in plasma samples, from collection to final data analysis.
Detailed Protocol: Sample Preparation and LC-MS/MS
The following protocol is adapted from validated methods for Binimetinib quantification in plasma[6][9].
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples (collected in K2-EDTA tubes) and quality control (QC) standards on ice.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the internal standard (IS) working solution (this compound in 50% methanol).
-
Vortex the mixture for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for injection.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Agilent Eclipse Plus C18 (e.g., 50 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase | Isocratic: 0.1% Formic Acid in Water / Acetonitrile (67:33, v/v) |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 5 µL |
| Column Temp | 35°C |
| Mass Spectrometer | Sciex API 4000 or equivalent Triple Quadrupole |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Monitor the specific precursor-to-product ion transitions for Binimetinib and this compound. |
| Run Time | ~2.0 minutes |
Note: These parameters should be optimized in your laboratory for your specific instrumentation and reagents.
References
- 1. Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of EDTA anticoagulant in plasma to improve the throughput of liquid chromatography/tandem mass spectrometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 5. tandfonline.com [tandfonline.com]
- 6. LC-ESI-MS/MS method validation for simultaneous quantification of FDA-approved anticancer agents futibatinib and binimetinib in rat plasma: Insights from preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of sample matrix in the measurement of antithrombin by LC-MS: A role for immunocapture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS bioanalytical method for quantification of binimetinib and venetoclax, and their pharmacokinetic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Binimetinib Using Deuterated and Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the robust bioanalysis of therapeutic agents is a cornerstone of successful drug development. This guide provides a detailed comparison of bioanalytical method validation for Binimetinib, a potent MEK1/2 inhibitor, with a focus on the use of a deuterated internal standard, Binimetinib-d4, versus other non-deuterated alternatives.
Binimetinib is a critical component of targeted cancer therapies, particularly in combination with BRAF inhibitors for melanoma.[1][2] Accurate quantification of Binimetinib in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in developing a reliable bioanalytical method. A stable isotope-labeled (SIL) internal standard, such as this compound, is often considered the "gold standard" due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby compensating for matrix effects and variability.
This guide presents a comparative overview of the validation of a bioanalytical method for Binimetinib using this compound against methods employing other internal standards like spebrutinib (B611974) and avitinib (B593773). While publicly available, comprehensive validation data for a method using this compound is limited, this guide consolidates the available information and draws comparisons with more extensively documented methods using alternative internal standards.
Comparative Analysis of Bioanalytical Method Validation Parameters
The following tables summarize the key validation parameters for bioanalytical methods for Binimetinib using different internal standards. The data is compiled from various studies and presented in accordance with FDA and EMA guidelines for bioanalytical method validation.[3][4]
| Validation Parameter | Method with this compound | Method with Spebrutinib | Method with Avitinib |
| Internal Standard Type | Stable Isotope-Labeled (SIL) | Non-Isotopically Labeled | Non-Isotopically Labeled |
| Biological Matrix | Human Plasma[5] | Rat Plasma[1][6] | Human Liver Microsomes (HLM)[2] |
| Linearity Range | 1 ng/mL (LLOQ)[5] | 0.5 - 3000 ng/mL[1][6] | 5 - 500 ng/mL[2] |
| Correlation Coefficient (r²) | Data not available | ≥ 0.997[6] | ≥ 0.999[2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[5] | 0.5 ng/mL[6] | 5 ng/mL[2] |
Table 1: Comparison of Linearity and Sensitivity.
| Validation Parameter | Method with this compound | Method with Spebrutinib | Method with Avitinib |
| Intra-day Precision (%RSD) | Data not available | 0.38 - 7.52%[1] | 0.46 - 2.48%[2] |
| Inter-day Precision (%RSD) | Data not available | Data not available | 0.46 - 2.48%[2] |
| Intra-day Accuracy (%RE) | Data not available | 94.00 - 101.31%[1] | 99.14 - 104.31%[2] |
| Inter-day Accuracy (%RE) | Data not available | Data not available | 99.14 - 104.31%[2] |
Table 2: Comparison of Precision and Accuracy.
| Validation Parameter | Method with this compound | Method with Spebrutinib | Method with Avitinib |
| Extraction Recovery | Data not available | 92.88 - 102.28%[6] | 99.73% ± 0.78%[2] |
| Matrix Effect | Data not available | Not specified, but IS compensates | 99.12% ± 3.2%[2] |
| Short-Term Stability (Bench-top) | Data not available | Stable for 24h at room temperature[7] | Data not available |
| Long-Term Stability (Frozen) | Data not available | Stable for 30 days at -80°C[7] | Stable for 30 days at -80°C[2] |
| Freeze-Thaw Stability | Data not available | Stable for 3 cycles[7] | Stable for 3 cycles[2] |
Table 3: Comparison of Recovery, Matrix Effect, and Stability.
Experimental Protocols
A detailed experimental protocol for a typical LC-MS/MS based bioanalytical method for Binimetinib is provided below. This protocol is a composite based on several published methods.[2][5][6]
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma or microsome samples at room temperature.
-
To 100 µL of the biological matrix in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound, spebrutinib, or avitinib in a suitable solvent).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent[6]
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 67:33, v/v)[6]
-
Flow Rate: 0.35 mL/min[6]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Mass Spectrometer: AB Sciex API 4000 Triple Quadrupole or equivalent[5]
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Visualizing the Process and Pathway
To better understand the experimental process and the biological context of Binimetinib, the following diagrams are provided.
Caption: A generalized workflow for the bioanalytical method validation of Binimetinib.
Binimetinib functions by inhibiting MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[8] Dysregulation of this pathway is a common driver in many cancers.[9][10]
Caption: The MEK-ERK signaling pathway and the inhibitory action of Binimetinib.
Conclusion
The validation of a bioanalytical method is a meticulous process that ensures the reliability of concentration data for a given analyte. While the use of a stable isotope-labeled internal standard like this compound is theoretically superior for mitigating analytical variability, the available literature provides more comprehensive validation data for methods utilizing non-deuterated alternatives such as spebrutinib and avitinib.
The data presented in this guide demonstrates that robust and sensitive LC-MS/MS methods have been successfully validated for Binimetinib in various biological matrices using these alternative internal standards, meeting the stringent requirements of regulatory agencies. For researchers developing new bioanalytical methods for Binimetinib, the choice of internal standard will depend on a balance of factors including availability, cost, and the specific requirements of the study. While a method with this compound is expected to offer excellent performance, the established methods with alternative internal standards provide a validated and reliable option for the accurate quantification of Binimetinib in preclinical and clinical research. Further publication of comprehensive validation data for a this compound based method would be highly valuable to the scientific community.
References
- 1. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Binimetinib? [synapse.patsnap.com]
- 9. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 10. Binimetinib inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for the Quantification of Binimetinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various internal standards used in the bioanalytical quantification of Binimetinib, a targeted therapy inhibitor of MEK1/2. The selection of an appropriate internal standard is critical for the accuracy and reliability of pharmacokinetic and metabolic studies. Here, we compare the performance of the deuterated analog, Binimetinib-d4, with other commonly employed internal standards: Spebrutinib and Avitinib.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis without interfering with its quantification. A stable isotope-labeled internal standard, such as this compound, is often considered the gold standard due to its similar physicochemical properties to the analyte. However, other small molecules have also been successfully utilized. The following table summarizes the performance characteristics of different internal standards from various validated LC-MS/MS methods.
| Internal Standard | Analyte(s) | Matrix | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Recovery (%) |
| This compound | Binimetinib | Plasma | 1 - 500 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Spebrutinib | Binimetinib & Encorafenib | Rat Plasma | 0.5 - 3000 | 0.38 - 7.52 | 0.33 - 6.23 | 94.00 - 101.31 | 92.88 - 102.28[1][2] |
| Avitinib | Binimetinib & Encorafenib | Human Liver Microsomes | 5 - 500 | 0.46 - 2.48 | 0.45 - 2.60 | 99.14 - 104.31 | 99.73 ± 0.78[3][4] |
Note: The performance of an internal standard can be method-dependent. The data presented here is a summary from different studies and a direct head-to-head comparison under identical conditions is not available in the reviewed literature.
Discussion of Internal Standard Performance
This compound: As a stable isotope-labeled analog, this compound is expected to have nearly identical extraction recovery and ionization efficiency to Binimetinib. This minimizes variability due to matrix effects and sample processing, leading to high accuracy and precision. While specific validation data from a comparative study is not detailed in the provided search results, its use in a clinical ADME study suggests it is a reliable choice.
Spebrutinib: This internal standard has been used for the simultaneous quantification of Binimetinib and Encorafenib in rat plasma. The validation data shows good linearity over a wide concentration range and acceptable precision and accuracy, with recovery values indicating consistency in the extraction process[1][2].
Avitinib: Used in a study with human liver microsomes, Avitinib also demonstrated excellent performance with high precision, accuracy, and recovery for the simultaneous analysis of Binimetinib and Encorafenib[3][4].
Experimental Protocols
Below are the summarized experimental methodologies for the quantification of Binimetinib using the different internal standards.
Method using this compound
-
Biological Matrix: Human Plasma
-
Sample Preparation: Solid-phase extraction.
-
Chromatography: Liquid chromatography (specific column and mobile phase details not provided in the abstract).
-
Detection: Tandem mass spectrometry (MS/MS)[5].
Method using Spebrutinib
-
Biological Matrix: Rat Plasma
-
Sample Preparation: Protein precipitation with acetonitrile (B52724) containing Spebrutinib.
-
Chromatography: Agilent Eclipse plus C18 column (50 mm × 2.1 mm, 1.8 µm) with an isocratic mobile phase of 0.1% formic acid in water/acetonitrile (67:33, v/v) at a flow rate of 0.35 mL/min[1][2].
-
Detection: Positive multiple reaction monitoring (MRM) mode with MS/MS[1][2].
Method using Avitinib
-
Biological Matrix: Human Liver Microsomes
-
Sample Preparation: Not explicitly detailed, but the study focused on metabolic stability.
-
Chromatography: Hypersil BDS C18 column with an isocratic mobile phase.
Visualizing the Method and Mechanism
To better understand the experimental process and the biological context of Binimetinib, the following diagrams are provided.
Caption: A generalized workflow for the bioanalysis of Binimetinib using an internal standard.
Caption: The MEK-ERK signaling pathway and the inhibitory action of Binimetinib.[1][2][3]
References
- 1. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Precision in Binimetinib Quantification: A Comparative Analysis of Internal Standards
The accurate and precise quantification of the MEK1/2 inhibitor Binimetinib (B1684341) is critical for pharmacokinetic studies and clinical monitoring. In bioanalytical method development, the choice of an internal standard (IS) is paramount to ensure reliable results. This guide provides a comparative analysis of the accuracy and precision of Binimetinib quantification using a stable isotope-labeled internal standard (SIL-IS), Binimetinib-d4, versus other analytical methods employing different internal standards.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying drugs in biological matrices due to its high sensitivity and selectivity. The use of a SIL-IS, such as this compound, is considered the gold standard in LC-MS/MS-based bioanalysis. A SIL-IS has nearly identical physicochemical properties to the analyte, causing it to co-elute during chromatography and experience similar ionization effects. This co-behavior allows the SIL-IS to effectively normalize for variability during sample preparation and analysis, leading to superior accuracy and precision.
One study details a validated LC-MS/MS bioanalytical method for the quantification of Binimetinib and its metabolite, AR00426032, in human plasma. This method employed D4-binimetinib and D4-N-demethylated binimetinib as internal standards, respectively. The lower limit of quantitation (LLOQ) for both analytes was established at 1 ng/mL.[1]
Alternative Approaches: Non-Isotope-Labeled Internal Standards
While SIL-IS are ideal, other compounds can be used as internal standards. Several studies have reported the simultaneous quantification of Binimetinib and Encorafenib using various non-isotope-labeled internal standards. These methods, while validated and meeting regulatory guidelines, may be more susceptible to variations in matrix effects and extraction recovery compared to methods using a SIL-IS.
For instance, one LC-MS/MS method for the simultaneous quantification of Encorafenib and Binimetinib in human liver microsomes utilized avitinib (B593773) as the internal standard.[2][3] Another study quantifying the same analytes in rat plasma used spebrutinib (B611974) as the internal standard.[4][5]
The following tables summarize the performance characteristics of Binimetinib quantification methods using either this compound or alternative internal standards, based on data from published studies.
| Parameter | Method with this compound IS | Method with Avitinib IS | Method with Spebrutinib IS |
| Analyte | Binimetinib | Binimetinib | Binimetinib |
| Internal Standard | This compound | Avitinib | Spebrutinib |
| Matrix | Human Plasma | Human Liver Microsomes | Rat Plasma |
| Linearity Range | Not explicitly stated, LLOQ is 1 ng/mL | 5 - 500 ng/mL | 0.5 - 3000 ng/mL |
| LLOQ | 1 ng/mL[1] | 5 ng/mL[2][3] | 0.5 ng/mL |
| Intra-day Accuracy (%) | Not explicitly stated | 99.14 - 104.31%[2] | 94.66 - 99.26%[4] |
| Inter-day Accuracy (%) | Not explicitly stated | 99.14 - 104.31%[2] | 94.66 - 99.26%[4] |
| Intra-day Precision (%RSD) | Not explicitly stated | 0.46 - 2.48%[2] | ≤ 7.52%[4][5] |
| Inter-day Precision (%RSD) | Not explicitly stated | 0.46 - 2.48%[2] | ≤ 7.52%[4][5] |
| Recovery (%) | Not explicitly stated | 99.73 ± 0.78%[2] | 92.88 - 102.28%[4][5] |
| Matrix Effect (%) | Not explicitly stated | 99.12 ± 3.2%[2] | Not explicitly stated |
Table 1: Comparison of Binimetinib Quantification Methods
Experimental Protocols
Method Using this compound as Internal Standard
-
Sample Preparation: Binimetinib and its internal standard, D4-binimetinib, were isolated from plasma samples by solid-phase extraction. The extracts were then evaporated and reconstituted before analysis.[1]
-
Liquid Chromatography: A Shimadzu LC-10ADVP system with a Luna C18, 50 × 2.00-mm column was used. A gradient elution was performed with a mobile phase consisting of water/1.0 M ammonium (B1175870) formate (B1220265) and acetonitrile (B52724)/water/1.0 M ammonium formate at a flow rate of 0.4 mL/min.[1]
-
Mass Spectrometry: An AB-Sciex Triple Quadrupole API 4000 with Turbo Ion Spray was used for detection.[1]
Method Using Avitinib as Internal Standard
-
Sample Preparation: Details on the specific extraction method were not provided in the abstract.
-
Liquid Chromatography: Chromatographic separation was achieved using an isocratic mobile phase on a Hypersil BDS C18 column.[2][3]
-
Mass Spectrometry: A tandem mass spectrometer was used for detection.[2]
Method Using Spebrutinib as Internal Standard
-
Sample Preparation: Plasma samples were pre-treated using protein precipitation with acetonitrile containing spebrutinib as the internal standard.[4][5]
-
Liquid Chromatography: An Agilent Eclipse plus C18 column (50 mm × 2.1 mm, 1.8 µm) was used with an isocratic mobile phase composed of 0.1% formic acid in water/acetonitrile (67:33, v/v) at a flow rate of 0.35 mL/min.[4][5][6]
-
Mass Spectrometry: A positive multiple reaction monitoring (MRM) mode was chosen for detection.[4][5]
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying principle of using a stable isotope-labeled internal standard, the following diagrams are provided.
References
- 1. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study [mdpi.com]
- 5. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating Bioanalytical Methods for Binimetinib: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative overview of published bioanalytical methods for Binimetinib (B1684341), with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. While a formal inter-laboratory comparison study for Binimetinib-d4 methods is not publicly available, this document synthesizes data from independent validated methods to offer insights into their performance and protocols. This compound, a deuterated isotopologue of Binimetinib, is often employed as an internal standard to ensure high accuracy and precision in these assays.
Performance Comparison of Binimetinib Quantification Methods
The following tables summarize the performance characteristics of various LC-MS/MS methods developed for the quantification of Binimetinib in biological matrices. These methods, validated according to regulatory guidelines, demonstrate the robustness and reliability achievable for this compound.
Table 1: Linearity and Sensitivity of Binimetinib Bioanalytical Methods
| Biological Matrix | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) | Reference |
| Human Liver Microsomes | 5 - 500 | 5 | 0.9997 | [1] |
| Rat Plasma | 0.5 - 3000 | 0.5 | ≥ 0.997 | [2][3] |
| Rat Plasma | 5 - 500 | 5 | Not Specified | [4][5] |
Table 2: Accuracy and Precision of Binimetinib Bioanalytical Methods
| Biological Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Human Liver Microsomes | 0.46 - 2.48 | 0.46 - 2.48 | 99.14 - 104.31 | 99.14 - 104.31 | [1] |
| Rat Plasma | 0.38 - 7.52 | 0.38 - 7.52 | 94.00 - 101.31 | 94.00 - 101.31 | [2] |
| Rat Plasma | <15 | <15 | <15 | <15 | [4][5] |
Table 3: Recovery and Matrix Effect of Binimetinib Bioanalytical Methods
| Biological Matrix | Extraction Recovery (%) | Matrix Effect (%) | Internal Standard Used | Reference |
| Human Liver Microsomes | 99.73 ± 0.78 | 99.12 ± 3.2 | Avasimibe (AVB) | [1] |
| Rat Plasma | 92.88 - 102.28 | Not Specified | Spebrutinib | [2][3] |
| Human Plasma | Not Specified | Not Specified | D4-binimetinib | [6] |
Representative Experimental Protocol: Quantification of Binimetinib in Plasma
This section details a typical experimental protocol for the quantification of Binimetinib in a plasma matrix using LC-MS/MS with this compound as an internal standard. This protocol is a synthesis of methodologies reported in the cited literature.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of acetonitrile (B52724) containing the internal standard, this compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 Series or equivalent.
-
Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent.[3]
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 67:33, v/v).[3]
-
Flow Rate: 0.35 mL/min.[3]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Binimetinib: Specific precursor to product ion transition.
-
This compound: Specific precursor to product ion transition.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., gas temperature, gas flow, nebulizer pressure, and capillary voltage).
4. Data Analysis
-
Quantification is based on the peak area ratio of the analyte (Binimetinib) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
The concentration of Binimetinib in the quality control and unknown samples is determined using the linear regression equation of the calibration curve.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the typical workflow for the quantification of Binimetinib in a biological matrix using an internal standard method.
Caption: Bioanalytical workflow for Binimetinib quantification.
This guide provides a foundational understanding of the analytical methods employed for Binimetinib quantification. For the development and validation of new methods, it is crucial to adhere to the specific guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
References
- 1. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma-Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS bioanalytical method for quantification of binimetinib and venetoclax, and their pharmacokinetic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Activity of Binimetinib and its Deuterated Analog, Binimetinib-d4
For research, scientific, and drug development professionals, this guide provides a detailed comparison of the in vitro activities of the MEK inhibitor Binimetinib (B1684341) and its deuterated form, Binimetinib-d4. While direct comparative experimental data for this compound is not extensively available in published literature, this guide summarizes the well-documented in vitro performance of Binimetinib and discusses the theoretical advantages conferred by deuteration.
Introduction to Binimetinib and the Rationale for Deuteration
Binimetinib is a potent and selective, allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1] By inhibiting MEK, binimetinib blocks the phosphorylation and activation of extracellular signal-regulated kinase (ERK), a critical downstream effector in the RAS/RAF/MEK/ERK signaling pathway.[2][3] This pathway is frequently hyperactivated in various cancers, driving uncontrolled cell proliferation and survival.[3]
This compound is a deuterated version of binimetinib, meaning specific hydrogen atoms in the molecule have been replaced by their heavier isotope, deuterium (B1214612). This substitution can alter the drug's metabolic profile due to the kinetic isotope effect, potentially leading to improved pharmacokinetic properties, such as increased metabolic stability and a longer half-life. This guide will explore the established in vitro activity of binimetinib and the potential implications of this isotopic substitution.
Binimetinib: In Vitro Activity Profile
Mechanism of Action
Binimetinib is a reversible, ATP-non-competitive inhibitor of MEK1 and MEK2 activity.[4] The inhibition of MEK1/2 prevents the downstream phosphorylation of ERK1/2.[2][3] This blockade of the MAPK signaling cascade leads to an inhibition of cell proliferation and the induction of apoptosis in cancer cell lines with activating mutations in genes like BRAF or NRAS.[1]
Quantitative In Vitro Activity of Binimetinib
Binimetinib has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those with mutations that activate the MAPK pathway. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and its genetic background.
| Cell Line | Cancer Type | Key Mutation(s) | Binimetinib IC50 | Citation(s) |
| Various | Melanoma | N/A | 12 nM (cell-free) | [1] |
| Sensitive Lines | Neuroblastoma | N/A | 8 nM to 1.16 µM | [2][3][5] |
| Resistant Lines | Neuroblastoma | N/A | > 15 µM | [2][3][5] |
Note: Sensitivity in neuroblastoma cell lines correlated with higher endogenous levels of phosphorylated MEK and ERK.[2][5]
Effect on Target Phosphorylation
A key measure of binimetinib's in vitro activity is its ability to suppress the phosphorylation of ERK (pERK), the direct substrate of MEK. In sensitive cancer cell lines, treatment with binimetinib leads to a significant, often complete, reduction in pERK levels without affecting the total amount of MEK or ERK proteins.[2][6] In contrast, resistant cells may show incomplete inhibition of pERK, suggesting alternative resistance mechanisms.[2][5] For instance, in neuroblastoma cells, treatment with 1 µM binimetinib for one hour effectively inhibited ERK phosphorylation in sensitive lines.[6]
This compound: A Theoretical Comparison
While direct in vitro activity data for this compound is not available from the search results, the principles of deuteration in drug design allow for a theoretical comparison.
The Rationale for Deuteration: Kinetic Isotope Effect
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Many drugs are metabolized by enzymes (like the Cytochrome P450 family) that break C-H bonds. By strategically replacing hydrogen with deuterium at sites of metabolism, the rate of this enzymatic breakdown can be slowed. This phenomenon is known as the kinetic isotope effect.
Potential Advantages of this compound
-
Improved Metabolic Stability: The primary metabolic pathway for binimetinib is glucuronidation, but it also undergoes N-dealkylation and amide hydrolysis. If deuteration occurs at a site susceptible to metabolism, this compound could be metabolized more slowly than its non-deuterated counterpart.
-
Enhanced Exposure: A slower metabolism can lead to a longer drug half-life in the body, increased overall drug exposure (Area Under the Curve - AUC), and potentially more consistent plasma concentrations.
-
Potential for Lower Dosing or Reduced Dosing Frequency: Improved pharmacokinetics might allow for lower or less frequent dosing to achieve the same therapeutic effect, which can improve patient convenience and compliance.
-
Modified Metabolite Profile: Deuteration could potentially reduce the formation of specific metabolites that might be associated with off-target effects or toxicity.
It is crucial to note that these potential advantages are theoretical and require confirmation through direct experimental in vitro and in vivo studies comparing Binimetinib and this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the in vitro activity of MEK inhibitors like binimetinib.
Cell Viability (MTT) Assay
This assay is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
Drug Treatment: Treat the cells with a range of concentrations of binimetinib (e.g., from nanomolar to micromolar). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 48 to 120 hours at 37°C in a humidified CO2 incubator.[2]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add 100-200 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]
-
Analysis: Plot the absorbance against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Western Blot for MAPK Pathway Analysis
This method is used to detect the phosphorylation status of ERK, providing direct evidence of MEK inhibition.
-
Cell Treatment and Lysis: Treat cultured cells with the desired concentration of binimetinib for a specified time (e.g., 1 hour).[6] Wash the cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[8]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.[8]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.[8]
-
Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total ERK and/or a loading control protein like actin.[8]
Conclusion
Binimetinib is a well-characterized MEK inhibitor with potent in vitro activity against cancer cell lines harboring an activated MAPK pathway. Its efficacy is demonstrated by low nanomolar to micromolar IC50 values and robust inhibition of ERK phosphorylation. While direct comparative in vitro data for this compound is not yet widely published, the established principles of deuteration suggest it may possess an improved pharmacokinetic profile due to increased metabolic stability. This could translate to clinical advantages, but these remain theoretical until supported by direct experimental evidence. Further head-to-head in vitro and in vivo studies are necessary to definitively compare the efficacy and metabolic profiles of Binimetinib and its deuterated analog.
References
- 1. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Binimetinib inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binimetinib inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
Assessing the Kinetic Isotope Effect of Binimetinib-d4: A Comparative Guide
Disclaimer: This guide provides a theoretical assessment of the potential kinetic isotope effect (KIE) of a deuterated version of binimetinib (B1684341), referred to as binimetinib-d4. As of this writing, there is no publicly available experimental data comparing the pharmacokinetics or metabolic stability of this compound with its non-deuterated counterpart for therapeutic purposes. This compound has been documented for use as an internal standard in analytical assays.[1][2] The quantitative data presented herein is hypothetical and for illustrative purposes to guide researchers on the potential impact of deuteration.
Introduction to Binimetinib and the Kinetic Isotope Effect
Binimetinib (Mektovi®) is a potent and selective, reversible inhibitor of the mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[3][4] By inhibiting the MEK proteins, binimetinib blocks the RAS/RAF/MEK/ERK signaling pathway, which is often constitutively activated in various cancers, particularly melanoma with BRAF mutations.[3][4]
The clinical efficacy of a drug like binimetinib is intrinsically linked to its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME). A key factor influencing this profile is metabolic stability. Binimetinib is cleared from the body primarily through metabolism. The main pathways include direct glucuronidation, which accounts for the majority of its clearance (approximately 61.2%), and to a lesser extent, N-dealkylation via cytochrome P450 (CYP) enzymes (CYP1A2 and CYP2C19), contributing to about 17.8% of clearance.[1][2][5] Other minor pathways include amide hydrolysis and loss of the ethane-diol side chain.[4]
Selective deuteration—the replacement of hydrogen atoms with their stable heavy isotope, deuterium (B1214612)—is a strategy used in medicinal chemistry to improve a drug's metabolic profile.[6][7] This strategy leverages the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to its lower zero-point energy.[6][8] Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step can be significantly slowed when deuterium is substituted at that position.[9] For CYP450-mediated oxidative metabolism, this can lead to:
-
Increased metabolic stability and a longer biological half-life (t½).[8][10]
-
Greater drug exposure (Area Under the Curve, AUC).[8]
-
Reduced formation of specific metabolites , which may be toxic or inactive.[10]
-
Potentially lower and less frequent dosing.[6]
This guide will explore the theoretical application of the KIE to binimetinib by comparing its known properties to the projected properties of a hypothetical this compound, deuterated at a key metabolic site.
Potential Sites for Deuteration in Binimetinib
To maximize the KIE, deuterium should be placed at "metabolic soft spots" where C-H bond cleavage is part of a rate-limiting metabolic transformation. For binimetinib, the most logical site for deuteration to investigate a KIE is the N-methyl group on the benzimidazole (B57391) ring. This position is known to undergo N-dealkylation by CYP1A2 and CYP2C19 to form the active metabolite M3 (AR00426032).[2][4] Slowing this metabolic pathway could alter the pharmacokinetic profile of the parent drug and the formation of its active metabolite.
Glucuronidation, the major clearance pathway, involves the conjugation of glucuronic acid to the hydroxyl group of the hydroxyethoxy side chain and does not involve C-H bond cleavage at the site of reaction. Therefore, a primary KIE is not expected to affect this pathway.
Comparative Performance Data (Hypothetical)
The following tables present a hypothetical comparison between binimetinib and a putative this compound, assuming deuteration of the N-methyl group (i.e., replacement of -CH₃ with -CD₃). This data is illustrative and intended to reflect plausible outcomes based on the KIE.
Table 1: Hypothetical In Vitro Metabolic Stability in Human Liver Microsomes
| Parameter | Binimetinib (Experimental) | This compound (Hypothetical) | Expected Fold Change | Rationale |
| Incubation Conditions | 1 µM drug, 0.5 mg/mL HLM, 37°C | 1 µM drug, 0.5 mg/mL HLM, 37°C | N/A | Standard assay conditions. |
| In Vitro Half-Life (t½, min) | ~35-45 | ~70-90 | ~2.0x | KIE slows the rate of CYP450-mediated N-demethylation, increasing stability. |
| Intrinsic Clearance (CLint, µL/min/mg) | ~15-20 | ~7.5-10 | ~0.5x | Clearance is inversely proportional to half-life. |
Note: Experimental in vitro half-life for binimetinib can vary between studies. A study reported slow to moderate clearance.[11]
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters (Rat Model, Oral Dosing)
| Parameter | Binimetinib (Experimental) | This compound (Hypothetical) | Expected Fold Change | Rationale |
| Dose | 10 mg/kg, p.o. | 10 mg/kg, p.o. | N/A | Standard comparative dosing. |
| Tmax (h) | ~1.5 - 2.0 | ~1.5 - 2.0 | ~1.0x | Absorption rate is generally unaffected by deuteration. |
| Cmax (ng/mL) | 3,430 | ~4,500 | ~1.3x | Reduced first-pass metabolism can lead to a higher peak concentration. |
| AUC₀-∞ (ng·h/mL) | 18,160 | ~27,240 | ~1.5x | Slower clearance leads to greater overall drug exposure. |
| Terminal Half-Life (t½, h) | ~3.4 - 3.5 | ~5.1 - 5.3 | ~1.5x | Reduced metabolic clearance prolongs the time the drug remains in circulation.[4] |
| Oral Clearance (CL/F, L/h/kg) | ~0.55 | ~0.37 | ~0.67x | Reflects the reduced rate of metabolism. |
Note: Experimental pharmacokinetic data for binimetinib is derived from published studies in rats.
Signaling Pathway and Mechanisms
The diagrams below illustrate the mechanism of action of binimetinib, the theoretical basis for the kinetic isotope effect, and a typical workflow for its experimental assessment.
References
- 1. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [14C]Binimetinib 45 mg in Healthy Male Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijeat.org [ijeat.org]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of d4-Binimetinib in Defining Binimetinib's Pharmacokinetic Profile: A Comparative Guide
A deep dive into the pharmacokinetic analysis of the MEK inhibitor binimetinib (B1684341) reveals the indispensable role of its deuterated analogue, d4-binimetinib. This guide illuminates the pharmacokinetic properties of binimetinib and clarifies that a direct in-vivo comparison with its d4-standard is not the experimental paradigm. Instead, it highlights how the d4-standard serves as a critical tool for the precise and accurate quantification of binimetinib in biological matrices, ensuring the reliability of pharmacokinetic data.
Binimetinib is an orally administered, potent, and selective inhibitor of MEK1 and MEK2, key components of the MAPK signaling pathway. Its pharmacokinetic profile is characterized by rapid absorption and a relatively short half-life. The primary route of metabolism for binimetinib is glucuronidation, predominantly mediated by the UGT1A1 enzyme[1][2][3][4]. Other metabolic pathways include N-dealkylation and amide hydrolysis[1][2][3][4].
The use of a stable isotope-labeled internal standard, such as d4-binimetinib, is the gold standard in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies[5][6]. This is because the deuterated standard exhibits nearly identical chemical and physical properties to the unlabeled drug. Consequently, it experiences the same variations during sample preparation, extraction, and analysis, allowing for accurate correction of any potential errors and ensuring high precision in the measurement of the drug's concentration in the body over time[5][6].
Unraveling the Pharmacokinetics of Binimetinib
The pharmacokinetic parameters of binimetinib have been well-documented in healthy subjects and patients with solid tumors. Following oral administration, binimetinib is absorbed with a median time to maximum concentration (Tmax) of approximately 1.6 hours[1][3][4]. The systemic exposure to binimetinib is roughly dose-proportional[1][3]. It has a terminal half-life of about 3.5 hours and an apparent clearance of 20.2 L/h[2][4]. Binimetinib is highly bound to human plasma proteins (97%)[1][4].
Table 1: Summary of Binimetinib Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Tmax (median) | 1.6 hours | [1][3][4] |
| Terminal Half-life (t1/2) | 3.5 hours (28.5% CV) | [2][4] |
| Apparent Clearance (CL/F) | 20.2 L/h (24% CV) | [2][4] |
| Apparent Volume of Distribution (Vd/F) | 92 L (45% CV) | [1][4] |
| Plasma Protein Binding | 97% | [1][4] |
| Primary Metabolism | Glucuronidation (via UGT1A1) | [1][2][3][4] |
CV: Coefficient of Variation
The Role of d4-Binimetinib as an Internal Standard
A d4-standard of binimetinib is a synthetically produced version of the molecule where four hydrogen atoms have been replaced with deuterium (B1214612) atoms. This subtle change in mass allows it to be distinguished from the unlabeled binimetinib by a mass spectrometer, without altering its chemical behavior during the analytical process[7]. Therefore, d4-binimetinib is not administered to patients to assess its own pharmacokinetic profile but is added to biological samples (e.g., plasma) during processing in the laboratory. One study explicitly mentions the use of d4-binimetinib as an internal standard for the quantification of binimetinib in plasma samples[8].
The underlying assumption and the reason for using a deuterated standard is that its pharmacokinetic behavior, were it to be administered, would be virtually identical to that of the unlabeled drug. Any minor differences due to the kinetic isotope effect are generally insignificant in the context of its use as an analytical standard[9].
Experimental Protocols
A typical experimental protocol for determining the pharmacokinetic profile of binimetinib in human subjects involves the following key steps:
-
Study Design: A clinical study is conducted where subjects receive a single oral dose of binimetinib. For a comprehensive profile, serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals post-dose)[10].
-
Sample Collection and Processing: Blood samples are collected in tubes containing an anticoagulant. Plasma is separated by centrifugation and stored frozen until analysis.
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation: A known concentration of the d4-binimetinib internal standard is added to each plasma sample. The binimetinib and d4-binimetinib are then extracted from the plasma proteins, typically through protein precipitation or solid-phase extraction[8].
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, which separates binimetinib and its d4-standard from other endogenous components in the plasma.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge ratio transitions for both binimetinib and d4-binimetinib, allowing for their simultaneous detection and quantification.
-
-
Data Analysis: The ratio of the peak area of binimetinib to the peak area of the d4-binimetinib internal standard is calculated. This ratio is then used to determine the concentration of binimetinib in the original plasma sample by comparing it to a calibration curve prepared with known concentrations of binimetinib and a constant concentration of the d4-standard. Pharmacokinetic parameters are then calculated from the resulting concentration-time data.
Visualizing Key Processes
To better understand the context of binimetinib's action and its analysis, the following diagrams illustrate the relevant biological pathway and the experimental workflow.
Caption: Inhibition of the MAPK/ERK signaling pathway by binimetinib.
Caption: Workflow for a pharmacokinetic study using a d4-internal standard.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pfizermedical.com [pfizermedical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. symeres.com [symeres.com]
- 10. Population modelling and simulations of binimetinib pharmacokinetics in subjects with hepatic impairment to explore optimal dosing regimen using total and unbound binimetinib exposures [page-meeting.org]
Evaluating the Impact of Deuterium Labeling on Binimetinib's Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the potential impact of deuterium (B1214612) labeling on the properties of Binimetinib (B1684341), a potent and selective MEK1/2 inhibitor. While direct experimental data on deuterated Binimetinib is not publicly available, this document extrapolates the likely effects based on Binimetinib's known metabolic pathways and extensive research on the impact of deuteration on other kinase inhibitors. This comparison aims to offer a predictive framework for researchers interested in the development of next-generation MEK inhibitors with potentially enhanced pharmacokinetic profiles.
Introduction to Binimetinib and the Rationale for Deuterium Labeling
Binimetinib is an orally available small molecule inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making MEK an attractive therapeutic target.[1][4] Binimetinib is approved in combination with Encorafenib for the treatment of certain types of melanoma.[5]
The primary metabolic pathways of Binimetinib involve glucuronidation, predominantly mediated by the UGT1A1 enzyme, and to a lesser extent, N-dealkylation and other oxidative processes carried out by cytochrome P450 enzymes CYP1A2 and CYP2C19.[5][6][7] These metabolic routes can influence the drug's half-life, exposure, and potential for drug-drug interactions.
Deuterium labeling, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a valuable strategy in drug development to improve the pharmacokinetic and/or toxicity profiles of drug candidates.[8][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect.[8][9] By selectively placing deuterium at metabolically vulnerable positions ("soft spots") in a molecule, it is possible to enhance its metabolic stability, leading to a longer half-life, increased plasma exposure, and potentially a reduced dosing frequency or pill burden.[8]
The MAPK/ERK Signaling Pathway and Binimetinib's Mechanism of Action
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][4] In many cancers, mutations in proteins like BRAF or RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[1][4] Binimetinib exerts its therapeutic effect by inhibiting MEK1 and MEK2, thereby blocking the phosphorylation and activation of ERK1 and ERK2 and halting the downstream signaling that promotes tumor growth.[1][2]
Potential Impact of Deuterium Labeling on Binimetinib's Properties: A Comparative Analysis
Based on the known metabolic profile of Binimetinib, strategic deuteration could potentially alter its pharmacokinetic properties. The following sections and tables present a hypothetical comparison between standard Binimetinib and a deuterated version (D-Binimetinib). The data for D-Binimetinib is illustrative and based on typical improvements observed with other deuterated kinase inhibitors.
Table 1: Hypothetical Comparison of In Vitro Metabolic Stability
| Parameter | Binimetinib (Observed) | D-Binimetinib (Predicted) | Rationale for Predicted Change |
| Primary Metabolic Pathways | Glucuronidation (UGT1A1), N-dealkylation (CYP1A2, CYP2C19)[5][6] | Glucuronidation (UGT1A1), Reduced N-dealkylation (CYP1A2, CYP2C19) | Deuteration at the N-methyl group or adjacent positions would slow CYP-mediated N-dealkylation due to the kinetic isotope effect. |
| In Vitro Half-Life (t½) in Human Liver Microsomes | Moderate | Increased | Slower metabolism, particularly oxidative metabolism, would lead to a longer half-life in a microsome-based assay. |
| Intrinsic Clearance (CLint) | Moderate | Decreased | A lower rate of metabolism translates directly to lower intrinsic clearance. |
| Major Metabolites Formed | Glucuronides, N-desmethyl metabolite[5][6] | Glucuronides, Reduced levels of N-desmethyl metabolite | Slower N-dealkylation would result in a lower formation rate of the corresponding metabolite. |
Table 2: Predicted Comparison of In Vivo Pharmacokinetic Parameters
| Parameter | Binimetinib (Observed) | D-Binimetinib (Predicted) | Potential Clinical Implication |
| Bioavailability (F) | ≥50% | Potentially Increased | Reduced first-pass metabolism could lead to higher bioavailability. |
| Time to Maximum Concentration (Tmax) | ~1.6 hours[5] | Likely Unchanged | Deuteration is not expected to significantly alter the rate of absorption. |
| Plasma Half-Life (t½) | ~3.5 hours | Increased | Reduced metabolic clearance would extend the time the drug remains in circulation. |
| Area Under the Curve (AUC) | Dose-proportional | Increased | A longer half-life and reduced clearance would lead to greater overall drug exposure. |
| Clearance (CL) | Moderate | Decreased | Slower metabolism is the primary driver for decreased systemic clearance. |
Experimental Protocols for Evaluating a Deuterated Binimetinib Candidate
To validate the predicted benefits of a deuterated Binimetinib analog, a series of in vitro and in vivo experiments would be necessary. The following outlines the key experimental protocols.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of Binimetinib and D-Binimetinib in human liver microsomes.
Methodology:
-
Incubation: Incubate Binimetinib and D-Binimetinib separately with pooled human liver microsomes in the presence of NADPH (for oxidative metabolism) and UDPGA (for glucuronidation) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample Preparation: Quench the reaction with a suitable solvent (e.g., acetonitrile) and centrifuge to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.
References
- 1. Synthesis of deuterium-labeled crizotinib, a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [ 14C]Binimetinib 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN105820124A - Synthesizing method for binimetinib - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Binimetinib-d4: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental protection are paramount when handling and disposing of specialized chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Binimetinib-d4, a deuterated MEK inhibitor used in research and drug development.
Binimetinib, and by extension its deuterated form this compound, is classified as a hazardous substance requiring meticulous disposal procedures. Although specific data for the deuterated version is not extensively available, the hazardous characteristics of the parent compound, Binimetinib, dictate the necessary precautions. Safety Data Sheets (SDS) for Binimetinib indicate that it is toxic to aquatic life with long-lasting effects. Therefore, it is imperative that this compound and any materials contaminated with it are not disposed of through standard waste streams or drains.[1]
Disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local regulations for hazardous waste.[1][2] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Research laboratories should consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance.[6]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If aerosolization is possible, a NIOSH-approved respirator may be necessary. | To avoid inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach of segregation, containment, labeling, and transfer. The deuteration of the compound does not significantly alter its chemical reactivity or hazardous properties for disposal purposes. The fundamental principle is to treat it as hazardous chemical waste.
Waste Segregation
All waste streams contaminated with this compound must be segregated at the point of generation from non-hazardous laboratory waste. This is the first and most critical step to ensure proper handling.
Waste Containment
The type of container will depend on the physical state of the waste. All containers must be in good condition, compatible with the waste, and have a secure, leak-proof lid.
| Waste Stream | Recommended Containment |
| Unused or Expired Solid Compound | Place in the original container or a clearly labeled, sealed, and robust hazardous waste container. |
| Solutions Containing this compound | Collect in a dedicated, leak-proof, and shatter-resistant container. Keep the container closed when not in use. |
| Contaminated Labware (e.g., pipette tips, vials, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container or bag. |
| Contaminated Sharps (e.g., needles, syringes) | Dispose of in an approved, puncture-resistant sharps container that is clearly marked as containing hazardous chemical waste. |
Labeling
Proper labeling of waste containers is mandatory for regulatory compliance and the safety of waste handlers.
| Labeling Requirements |
| The words "Hazardous Waste " |
| The full chemical name: "This compound " |
| A list of all chemical constituents, including solvents and their approximate concentrations. |
| The date when the waste was first added to the container. |
Storage and Disposal
Hazardous waste must be stored in a designated and secure satellite accumulation area within the laboratory. Do not accumulate large quantities of waste. Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7]
Experimental Protocols Cited
This guidance is based on established best practices for the disposal of potent pharmaceutical compounds, including cytotoxic drugs and kinase inhibitors, as outlined by regulatory bodies and safety guidelines.[2][6][7][8][9] The procedures are designed to comply with regulations such as the EPA's hazardous waste management standards.[1][4]
Disposal Workflow for this compound
References
- 1. epa.gov [epa.gov]
- 2. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 3. shipmangoodwin.com [shipmangoodwin.com]
- 4. epa.gov [epa.gov]
- 5. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Logistics for Handling Binimetinib-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Binimetinib-d4. The following procedures are based on the safety data for the parent compound, Binimetinib, and established best practices for handling cytotoxic compounds. It is imperative to supplement this information with a thorough review of your institution's specific safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Binimetinib is classified as a hazardous drug.[1][2] The primary routes of occupational exposure include inhalation, skin contact, and ingestion.[3][4] Therefore, stringent adherence to PPE protocols is mandatory to minimize risk.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-tested nitrile gloves (double gloving recommended) | Prevents skin contact with the compound.[3][5][6] |
| Gown | Disposable, fluid-resistant gown with long sleeves and closed front | Protects skin and personal clothing from contamination.[3][4][5] |
| Eye Protection | Safety glasses with side shields, goggles, or a face shield | Protects eyes from splashes or aerosols.[3][6][7] |
| Respiratory Protection | N95 respirator or higher | Required when handling powders or when there is a risk of aerosol generation.[4][7] |
| Shoe Covers | Disposable shoe covers | Prevents the spread of contamination outside the work area.[5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to ensure personnel safety and prevent contamination.
1. Preparation and Designated Area:
-
All handling of this compound powder should be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).[4]
-
Ensure all necessary PPE and spill kit materials are readily available before beginning work.
2. Donning PPE:
-
Follow a strict sequence for putting on PPE to ensure complete protection. A visual guide is provided in the diagram below.
3. Handling the Compound:
-
When weighing or reconstituting the powder, work slowly and carefully to avoid generating dust or aerosols.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Clean all surfaces and equipment with an appropriate deactivating agent after each use.
4. Doffing PPE:
-
Remove PPE in a manner that avoids self-contamination. The sequence is critical and is illustrated in the diagram below.
-
Dispose of all single-use PPE as cytotoxic waste immediately after removal.
5. Hand Hygiene:
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.
Personal Protective Equipment (PPE) Workflow
Waste Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and exposure to others.
Waste Segregation and Collection
All materials that come into contact with this compound are considered cytotoxic waste and must be segregated at the point of generation.
| Waste Type | Description | Disposal Container |
| Trace Chemotherapy Waste | Items with minimal residual drug, such as empty vials, used gloves, gowns, and bench paper. | Yellow chemotherapy waste container.[8] |
| Bulk Chemotherapy Waste | Materials containing more than a 3% residual amount of the drug, grossly contaminated items, and materials from spill cleanups. | Black RCRA hazardous waste container.[8] |
| Sharps Waste | Contaminated needles, syringes, and other sharp objects. | Puncture-resistant, yellow sharps container labeled "Chemotherapy Waste".[9] |
Disposal Procedures
-
Labeling: All waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with the appropriate hazard symbols.
-
Storage: Store waste containers in a secure, designated area away from general laboratory traffic.
-
Final Disposal: Arrange for disposal through your institution's hazardous waste management program. All cytotoxic waste must be incinerated.[8]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don PPE: Put on a full set of PPE, including respiratory protection.
-
Containment: Use a chemotherapy spill kit to absorb and contain the spill.
-
Cleanup: Carefully clean the area, working from the outside in.
-
Decontamination: Decontaminate the area with an appropriate cleaning agent.
-
Disposal: Dispose of all cleanup materials as bulk chemotherapy waste.[3][8]
-
Reporting: Report the spill to your institution's safety officer and complete any necessary documentation.[3]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cancercare.mb.ca [cancercare.mb.ca]
- 3. ipservices.care [ipservices.care]
- 4. gerpac.eu [gerpac.eu]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. england.nhs.uk [england.nhs.uk]
- 8. danielshealth.com [danielshealth.com]
- 9. health.uconn.edu [health.uconn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
